Technical Documentation Center

Enalaprilat tert-Butyl Ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Enalaprilat tert-Butyl Ester
  • CAS: 674796-29-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Enalaprilat tert-Butyl Ester: A Comprehensive Technical Guide

Executive Summary & Introduction Enalaprilat is the active, potent diacid metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, Enalapril. In advanced drug development, peptide synthesis, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

Enalaprilat is the active, potent diacid metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, Enalapril. In advanced drug development, peptide synthesis, and pharmacokinetic profiling, selectively protected derivatives such as Enalaprilat tert-Butyl Ester (CAS 674796-29-3) serve as critical intermediates[1][2]. The presence of the tert-butyl ester on the proline carboxyl group provides orthogonal protection, allowing targeted chemical modifications at the phenylbutyric acid moiety without triggering unwanted side reactions.

This technical guide outlines a robust, two-step synthetic protocol for Enalaprilat tert-butyl ester. As a self-validating system, the methodology leverages a highly diastereoselective reductive amination followed by a chemoselective saponification, ensuring high stereochemical fidelity (SSS configuration) and chemical purity.

Mechanistic Pathway & Synthetic Strategy

The synthesis relies heavily on the orthogonal stability of ester groups under basic conditions.

  • Step 1: Diastereoselective Reductive Amination. Ethyl 2-oxo-4-phenylbutanoate is coupled with3 (CAS 29375-30-2) via reductive amination[3]. Using a Raney-Nickel catalyst optimized with specific additives, the reaction heavily favors the desired (S,S,S) diastereomer over the (R,S,S) byproduct[4][5]. This yields the intermediate 6 (CAS 108428-39-3)[6].

  • Step 2: Chemoselective Saponification. The intermediate contains both an ethyl ester and a tert-butyl ester. Because the tert-butyl group is sterically hindered, mild base hydrolysis selectively cleaves the unhindered ethyl ester, yielding the target mono-acid, Enalaprilat tert-butyl ester[7].

Workflow A Ethyl 2-oxo-4-phenylbutanoate + L-Alanyl-L-proline t-butyl ester B Reductive Amination (Raney-Ni, H2, AcOH/KF) A->B C Enalapril t-Butyl Ester (Intermediate) B->C Diastereoselective Reduction D Chemoselective Hydrolysis (NaOH, EtOH/H2O) C->D E Enalaprilat t-Butyl Ester (Target) D->E Orthogonal Deprotection

Workflow for the stereoselective synthesis of Enalaprilat tert-Butyl Ester.

Detailed Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood using standard Schlenk line techniques where hydrogen gas is involved.

Protocol A: Synthesis of Enalapril tert-Butyl Ester (Intermediate)

Causality & Design: The choice of Raney-Nickel over Palladium on Carbon (Pd/C) is critical. While Pd/C yields a poor diastereomeric ratio (approx. 1.5:1), Raney-Ni inherently provides an ~11:1 (SSS:RSS) ratio[4]. The strategic addition of acetic acid and potassium fluoride further enhances this ratio to 17:1 by modulating the imine-enamine equilibrium and altering the active catalyst surface[5].

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate: 10.0 g (48.5 mmol)

  • L-Alanyl-L-proline tert-butyl ester: 11.7 g (48.5 mmol)[3]

  • Raney-Nickel (Activated): 1.5 g

  • Acetic Acid (Glacial): 1.1 g

  • Potassium Fluoride: 0.5 g

  • Absolute Ethanol: 100 mL

  • Hydrogen Gas

Step-by-Step Procedure:

  • Imine Formation: In a 250 mL high-pressure hydrogenation vessel, dissolve ethyl 2-oxo-4-phenylbutanoate and L-alanyl-L-proline tert-butyl ester in 100 mL of absolute ethanol. Stir at 25°C for 30 minutes to allow the intermediate Schiff base to form.

  • Catalyst Addition: Add glacial acetic acid, potassium fluoride, and the activated Raney-Nickel catalyst to the solution.

  • Hydrogenation: Purge the vessel with nitrogen (3x), followed by hydrogen (3x). Pressurize the vessel to 40 psi with hydrogen gas and heat the mixture to 45°C. Stir vigorously (1000 rpm) for 12-14 hours.

  • Work-up: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Raney-Nickel catalyst (Caution: Raney-Ni is pyrophoric; keep wet).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO3 (2 x 50 mL) to remove acetic acid, followed by brine. Dry over anhydrous Na2SO4, filter, and evaporate to yield crude Enalapril tert-butyl ester[6].

Protocol B: Chemoselective Hydrolysis to Enalaprilat tert-Butyl Ester

Causality & Design: Sodium hydroxide in aqueous ethanol rapidly attacks the primary-like carbon of the ethyl ester. The bulky tert-butyl group shields its ester carbonyl from nucleophilic attack by the hydroxide ion, creating a self-validating orthogonal deprotection system[7].

Materials:

  • Crude Enalapril tert-butyl ester: 10.0 g (~23 mmol)

  • Sodium Hydroxide (NaOH): 1.1 g (27.5 mmol, 1.2 eq)

  • Ethanol: 40 mL

  • Deionized Water: 40 mL

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Saponification: Dissolve the crude Enalapril tert-butyl ester in 40 mL of ethanol in a 250 mL round-bottom flask. Add a solution of NaOH dissolved in 40 mL of deionized water[7].

  • Reaction Monitoring: Stir the mixture at 25°C for 2-3 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1) or HPLC. The starting material spot will disappear, replaced by a more polar spot corresponding to the carboxylate salt. Do not heat, as elevated temperatures risk partial cleavage of the tert-butyl ester.

  • Neutralization: Once complete, cool the flask in an ice bath (0-5°C). Carefully add 1M HCl dropwise until the pH reaches approximately 4.2 to 4.5 (the isoelectric point of the zwitterionic product)[7].

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo. Triturate the product with cold diethyl ether to yield purified Enalaprilat tert-butyl ester as a white to off-white solid[1][2].

Pathway A Enalapril t-Butyl Ester (Ethyl Ester + t-Butyl Ester) B Base Hydrolysis (NaOH) A->B C Ethyl Ester Cleavage (Fast, unhindered) B->C D t-Butyl Ester Retention (Sterically hindered) B->D E Enalaprilat t-Butyl Ester (Free Acid + t-Butyl Ester) C->E D->E

Chemoselective hydrolysis leveraging the steric hindrance of the tert-butyl group.

Quantitative Data & Analytical Characterization

To ensure the integrity of the synthesized Enalaprilat tert-butyl ester, specific analytical benchmarks must be met. Table 1 summarizes the optimization of the reductive amination step, while Table 2 outlines the analytical specifications of the final product.

Table 1: Catalyst and Additive Effects on Diastereomeric Ratio (Reductive Amination) [4][5]

Catalyst SystemAdditivesSSS : RSS RatioYield (%)
Pd/C (10%)None1.5 : 185
Raney-NickelNone6.7 : 188
Raney-NickelAcetic Acid11 : 190
Raney-NickelAcetic Acid + KF17 : 192

Table 2: Analytical Specifications for Enalaprilat tert-Butyl Ester [1][2]

ParameterSpecificationAnalytical Method
Chemical Formula C22H32N2O5N/A
Molecular Weight 404.50 g/mol Mass Spectrometry (ESI+)
Purity ≥ 96.5%HPLC (UV at 215 nm)
Appearance White to off-white solidVisual Inspection
Storage Conditions 2-8°C (Refrigerator)Stability Protocol

Mechanistic Insights: Stereoselectivity & Orthogonality

The success of this protocol hinges on two fundamental chemical principles:

  • Stereoinduction via the Dipeptide: During the reductive amination, the chiral centers of the L-alanyl-L-proline moiety exert significant steric influence over the incoming trajectory of the hydrogen atoms onto the imine double bond. The specific use of Raney-Nickel coordinates both the imine nitrogen and the adjacent carbonyl oxygen, locking the conformation and directing hydride delivery to the Re face, establishing the required (S) configuration at the new stereocenter[4].

  • Steric Shielding in Hydrolysis: The tert-butyl cation is highly stable, making tert-butyl esters susceptible to acidic cleavage (via an SN1/E1 mechanism) but highly resistant to basic hydrolysis (B_AC2 mechanism). The bulky methyl groups block the Bürgi-Dunitz trajectory required for hydroxide attack. Thus, the ethyl ester is hydrolyzed at a rate magnitudes faster than the tert-butyl ester, ensuring perfect chemoselectivity.

References

  • LGC Standards. "Enalaprilat tert-Butyl Ester". Source: lgcstandards.com.
  • Clearsynth. "Enalaprilat tert-Butyl Ester | CAS No. 674796-29-3". Source: clearsynth.com.
  • Benchchem. "The Synthesis and Purification of Enalaprilat: A Technical Guide for Laboratory Applications". Source: benchchem.com.
  • Google Patents. "WO2000017228A2 - Stereoselective process for enalapril". Source: google.com.
  • ResearchGate. "Enalapril: Synthesis and properties". Source: researchgate.net.
  • Santa Cruz Biotechnology. "L-Alanyl-L-proline tert-Butyl Ester | CAS 29375-30-2". Source: scbt.com.
  • Santa Cruz Biotechnology. "Enalapril tert-Butyl Ester | CAS 108428-39-3". Source: scbt.com.

Sources

Exploratory

Comprehensive Physicochemical and Analytical Profiling of Enalaprilat tert-Butyl Ester

Executive Summary Enalaprilat is the active diacid metabolite of the prodrug enalapril, a cornerstone angiotensin-converting enzyme (ACE) inhibitor used globally to manage hypertension and congestive heart failure[1]. Du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enalaprilat is the active diacid metabolite of the prodrug enalapril, a cornerstone angiotensin-converting enzyme (ACE) inhibitor used globally to manage hypertension and congestive heart failure[1]. During the complex synthesis of enalapril and its analogs, carboxyl protecting groups are essential to direct site-specific reactions. Enalaprilat tert-butyl ester (CAS: 674796-29-3) emerges in this context as a critical synthetic intermediate and a highly monitored pharmaceutical impurity[2][3].

This technical guide provides an in-depth analysis of the molecular weight, structural chemistry, mechanistic context, and analytical characterization of Enalaprilat tert-butyl ester, designed for researchers and drug development professionals.

Structural Chemistry and Molecular Weight Determination

The molecular weight (MW) of a compound dictates its mass spectrometric behavior, chromatographic retention, and stoichiometric calculations during API (Active Pharmaceutical Ingredient) synthesis.

Enalaprilat tert-butyl ester has the precise chemical formula


  and a molecular weight of 404.50  g/mol  [3][4].

To understand this value, we must look at its structural lineage:

  • Enalaprilat (The Active Metabolite): Contains two free carboxylic acid groups necessary for target binding. Its formula is

    
     with an MW of 348.39  g/mol [5].
    
  • Enalapril (The Prodrug): One carboxylic acid is protected as an ethyl ester to improve oral bioavailability. Its formula is

    
     with an MW of 376.45  g/mol [6].
    
  • Enalaprilat tert-Butyl Ester (The Intermediate): One carboxylic acid is protected by a bulky tert-butyl group (

    
    ). By substituting the acidic proton (
    
    
    
    ) of enalaprilat with a tert-butyl group, the molecular weight increases by approximately 56.11 Da, resulting in the final 404.50 g/mol mass[4][7].

This bulky, hydrophobic tert-butyl group significantly shifts the molecule's partition coefficient (LogP). Analytically, this means the esterified impurity will exhibit a much longer retention time in reversed-phase liquid chromatography (RP-LC) compared to the highly polar enalaprilat diacid.

Table 1: Comparative Physicochemical Data
CompoundCAS NumberChemical FormulaMolecular Weight ( g/mol )Pharmacological / Synthetic Role
Enalaprilat 76420-72-9

348.39Active ACE Inhibitor[8]
Enalapril 75847-73-3

376.45Orally Administered Prodrug[9]
Enalaprilat tert-Butyl Ester 674796-29-3

404.50Synthetic Intermediate / Impurity[10]

Mechanistic Context: Why Carboxyl Deprotection is Mandatory

To understand why enalaprilat impurities are rigorously monitored, one must understand the biological target. Enalaprilat acts on the Renin-Angiotensin-Aldosterone System (RAAS)[1]. It competitively binds to the zinc ion (


) at the active site of the ACE enzyme, preventing the cleavage of Angiotensin I into the potent vasoconstrictor Angiotensin II[6][8].

The presence of the free carboxylate moiety in enalaprilat is strictly required for this


 chelation. Therefore, esterification—whether via an ethyl group (as in the prodrug) or a tert-butyl group (as in the synthetic intermediate)—renders the molecule pharmacologically inactive until it is hydrolyzed[9]. If Enalaprilat tert-butyl ester remains as an unhydrolyzed impurity in the final drug formulation, it directly reduces the therapeutic efficacy of the dose.

RAAS Ang Angiotensinogen (Liver) AngI Angiotensin I (Inactive) Ang->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Active Vasoconstrictor) AngI->AngII Converted by ACE ACE (Lungs/Endothelium) ACE->AngII Enalaprilat Enalaprilat (Active ACE Inhibitor) Enalaprilat->ACE Competitive Inhibition

Diagram 1: RAAS Pathway illustrating competitive ACE inhibition by active Enalaprilat.

Self-Validating Analytical Protocol for Molecular Weight Confirmation

In pharmaceutical quality control, confirming the exact mass (404.50 Da) and structural integrity of impurities requires high-resolution mass spectrometry (HR-MS/MS)[11]. The following protocol describes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

The Causality of the Design: This protocol utilizes an isotopic internal standard. By doing so, any matrix effects, ion suppression, or unexpected ester hydrolysis occurring within the MS source are immediately flagged by the internal standard's behavior, preventing false-negative quantitative results.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 1.0 mg of Enalaprilat tert-Butyl Ester reference standard[10] in 10 mL of Methanol:Water (50:50, v/v) to create a 100 µg/mL stock. Spike the working solution with 10 ng/mL of Enalaprilat-d5 (deuterated internal standard)[2].

  • Causality: The deuterated internal standard validates the ionization efficiency. If the MS signal for the internal standard drops unexpectedly, the system flags ion suppression in the matrix, ensuring the reliability of the 404.50 Da target measurement.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The bulky, hydrophobic tert-butyl group causes the ester to elute significantly later than the polar Enalaprilat diacid. Formic acid is added to ensure the basic nitrogen atoms in the pyrrolidine ring are fully protonated, optimizing positive-ion electrospray ionization (ESI+).

Step 3: High-Resolution Mass Spectrometry (ESI-HRMS)

  • Action: Operate the Q-TOF or Orbitrap MS in positive ESI mode. Target the precursor ion

    
     at m/z 405.51.
    
  • Causality: Soft ionization (ESI) is critical here. Harder ionization techniques would cause premature cleavage of the highly labile tert-butyl ester bond in the source, destroying the 404.50 Da molecular ion before it reaches the first mass analyzer.

Step 4: Collision-Induced Dissociation (CID)

  • Action: Isolate the m/z 405.51 precursor and apply a collision energy of 20-30 eV.

  • Causality: CID fragments the molecule. The signature neutral loss of 56 Da (isobutylene) from the tert-butyl ester confirms the presence of the specific protecting group, yielding a dominant product ion at m/z 349.4 (corresponding to protonated enalaprilat)[11].

LCMS Prep Sample Prep (Enalaprilat t-Butyl Ester) LC UHPLC Separation (C18 Column) Prep->LC Ion ESI+ Ionization (Soft Ionization) LC->Ion MS1 MS1: Precursor Ion (m/z 405.5[M+H]+) Ion->MS1 Frag CID Fragmentation (-56 Da Isobutylene) MS1->Frag MS2 MS2: Product Ions (m/z 349.4) Frag->MS2 Data Data Analysis (MW = 404.50 Da) MS2->Data

Diagram 2: Self-validating LC-MS/MS workflow for molecular weight confirmation.

Conclusion

The precise molecular weight of Enalaprilat tert-Butyl Ester (404.50 g/mol ) is a fundamental parameter for its identification as a synthetic intermediate and impurity in ACE inhibitor manufacturing. By understanding the structural and pharmacological differences between the active diacid, the ethyl ester prodrug, and the tert-butyl protected intermediate, analytical scientists can deploy robust, self-validating HRMS protocols. These rigorous methodologies ensure the chemical purity, structural identity, and ultimate safety of cardiovascular therapeutics.

References

  • Bio-Fount. Enalaprilat tert-Butyl Ester Properties. Retrieved from [Link]

  • SCIEX. All-In-One HR-MS/MS Library version 2.0. Retrieved from [Link]

  • Hexonsynth. Enalaprilat Molecular Formula and Weight. Retrieved from [Link]

  • Fisher Scientific. Enalaprilat tert-Butyl Ester, TRC 100 mg. Retrieved from[Link]

  • Patsnap. What is the mechanism of Enalapril Maleate? Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). VASOTEC (Enalapril Maleate) Clinical Pharmacology. Retrieved from [Link]

  • Wikipedia. Enalapril - Mechanism of Action. Retrieved from [Link]

  • StatPearls (NCBI Bookshelf). Enalaprilat - Mechanism of Action. Retrieved from [Link]

Sources

Foundational

Enalaprilat tert-Butyl Ester as a prodrug intermediate

An In-depth Technical Guide on Enalaprilat tert-Butyl Ester as a Prodrug Intermediate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Enalaprilat tert-Butyl Ester, a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on Enalaprilat tert-Butyl Ester as a Prodrug Intermediate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Enalaprilat tert-Butyl Ester, a critical intermediate in the synthesis of Enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. We will delve into the strategic importance of the tert-butyl ester protecting group, detailed synthetic pathways, and the subsequent conversion to the active pharmaceutical ingredient. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

The Strategic Imperative for a Prodrug Approach: The Case of Enalaprilat

Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] By inhibiting ACE, Enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby exerting its antihypertensive effects.[2][3] However, the therapeutic utility of Enalaprilat is hampered by its physicochemical properties. As a dicarboxylic acid, it is highly ionized at physiological pH, which leads to poor absorption from the gastrointestinal tract.[4] This necessitates its administration via intravenous injection, which is impractical for chronic hypertension management.[3]

To overcome this limitation, a prodrug strategy was employed, leading to the development of Enalapril. Enalapril is the monoethyl ester of Enalaprilat.[4] This esterification masks one of the carboxylic acid groups, increasing the lipophilicity of the molecule and enabling its oral absorption.[5] Following absorption, Enalapril is hydrolyzed by esterases in the body, primarily in the liver, to release the active metabolite, Enalaprilat.[4][6][7] This conversion is a classic example of a Phase I metabolic reaction.[5]

The synthesis of Enalapril, therefore, requires a method to selectively esterify one of the two carboxylic acid groups of Enalaprilat. This is where the role of Enalaprilat tert-Butyl Ester as a key intermediate becomes paramount. It allows for the temporary protection of one carboxyl group while the other is modified.

The Cornerstone of Synthesis: Tert-Butyl Ester as a Protecting Group

The tert-butyl (t-Bu) ester is a versatile and robust protecting group for carboxylic acids in multi-step organic synthesis.[8] Its utility is grounded in a unique combination of stability and selective lability.

Core Principles of the Tert-Butyl Ester Protecting Group
  • Stability: The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, rendering the ester resistant to a wide range of reaction conditions, including basic hydrolysis, nucleophilic attack, and many reducing agents.[9][10] This stability is crucial for allowing chemical transformations on other parts of the molecule without affecting the protected carboxylic acid.[10]

  • Selective Cleavage: Despite its stability, the tert-butyl ester can be readily and cleanly removed under mild acidic conditions.[8] This is typically achieved using acids such as trifluoroacetic acid (TFA) or aqueous phosphoric acid.[8][11] This orthogonality is a significant advantage, allowing for deprotection without disturbing other acid-sensitive functional groups that might be present in the molecule.[8]

Mechanism of Protection and Deprotection

The chemistry of the tert-butyl ester hinges on the formation of the highly stable tert-butyl carbocation.

  • Protection (Esterification): The formation of a tert-butyl ester is an acid-catalyzed process. A carboxylic acid is treated with a source of tert-butyl groups, such as isobutylene or tert-butanol, in the presence of a strong acid catalyst. The acid protonates the carboxylic acid, activating it for nucleophilic attack by the tert-butylating agent.[8]

  • Deprotection (Cleavage): The removal of the tert-butyl group is also acid-catalyzed. Protonation of the ester oxygen is followed by the elimination of the stable tert-butyl carbocation, which is then quenched to form isobutylene. This process regenerates the carboxylic acid.[9]

G cluster_protection Protection cluster_deprotection Deprotection P1 R-COOH + (CH3)3C+ Source P2 [H+] Catalyst P1->P2 Acid-catalyzed esterification P3 R-COO-C(CH3)3 P2->P3 D1 R-COO-C(CH3)3 D2 [H+] (e.g., TFA) D1->D2 Acid-catalyzed cleavage D3 R-COOH + (CH3)2C=CH2 + H+ D2->D3 cluster_0 Step 1: Dipeptide Synthesis cluster_1 Step 2: Hydrolysis & Deprotection cluster_2 Step 3: Reductive Amination Boc_Ala Boc-L-Alanine Condensation Condensation (EDC/HOBt or similar) Boc_Ala->Condensation Pro_Me L-Proline Methyl Ester Pro_Me->Condensation Boc_Ala_Pro_Me Boc-L-Alanyl-L-Proline Methyl Ester Condensation->Boc_Ala_Pro_Me Hydrolysis Alkaline Hydrolysis (e.g., LiOH) Boc_Ala_Pro_Me->Hydrolysis Boc_Ala_Pro Boc-L-Alanyl-L-Proline Hydrolysis->Boc_Ala_Pro Deprotection Acidic Deprotection (e.g., TFA or HCl) Boc_Ala_Pro->Deprotection Ala_Pro L-Alanyl-L-Proline (Dipeptide Intermediate) Deprotection->Ala_Pro Reductive_Amination Reductive Amination (Raney Ni, H2) Ala_Pro->Reductive_Amination Ketoester Ethyl 2-oxo-4-phenylbutanoate Ketoester->Reductive_Amination Enalapril Enalapril Reductive_Amination->Enalapril

Caption: Simplified workflow for Enalapril synthesis. Enalaprilat tert-Butyl Ester is synthesized using a similar strategy with a protected proline starting material.

A more direct synthesis of Enalapril involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-Alanyl-L-proline. [1][12]To create the tert-butyl ester intermediate, one would start with L-proline tert-butyl ester instead of L-proline methyl ester in the initial dipeptide synthesis.

Detailed Experimental Protocol: Reductive Amination for Enalapril Synthesis

This protocol, adapted from established methods, details the synthesis of Enalapril, which follows the same principles as the synthesis of its tert-butyl ester analogue. [1][12] Materials:

  • L-Alanyl-L-proline

  • Ethyl 2-oxo-4-phenylbutanoate

  • Raney Nickel (catalyst)

  • Ethanol

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • 1 M Phosphoric acid (H₃PO₄)

Procedure:

  • Catalyst Activation: Suspend Raney Nickel (100-500 mg) in ethanol (50 mL) in a suitable hydrogenation reactor. Activate the catalyst by stirring under a hydrogen atmosphere (98-103 kPa) for 20-30 minutes. [1][12]2. Reaction: To the activated catalyst suspension, add L-Alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) under a continuous flow of hydrogen. [1][12]3. Stir the reaction mixture vigorously (900-1100 rpm) at approximately 45°C under a hydrogen atmosphere. [1][12]4. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain a crude oily residue. [1]6. Disperse the residue in a 20% w/v sodium chloride solution (100 mL). Adjust the pH to 8.5 with K₂HPO₄. [1][12]7. Extract the aqueous solution with ethyl acetate (2 x 100 mL) to remove unreacted starting materials and byproducts. [1][12]8. Acidify the aqueous layer to pH 4.2 with 1 M phosphoric acid. [1][12]9. Extract the product into ethyl acetate (4 x 100 mL). [1][12]10. Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [1]Further purification can be achieved by crystallization or flash column chromatography. [9]

From Intermediate to Active Drug: The Final Steps

The Enalaprilat tert-Butyl Ester serves as a versatile intermediate. Its primary utility lies in allowing the selective formation of the ethyl ester (Enalapril) on the other carboxylic acid group.

G Intermediate Enalaprilat tert-Butyl Ester Step1 Esterification with Ethanol (e.g., DCC/DMAP or other coupling conditions) Intermediate->Step1 Prodrug Enalapril tert-Butyl Ester (Fully Protected) Step1->Prodrug Step2 Selective Deprotection (Acidic conditions, e.g., TFA) Prodrug->Step2 API Enalapril (Ethyl Ester Prodrug) Step2->API Step3 In-vivo Hydrolysis (Esterases) API->Step3 Active_Drug Enalaprilat (Active Drug) Step3->Active_Drug

Caption: Conversion of Enalaprilat tert-Butyl Ester to Enalapril and subsequently to Enalaprilat.

  • Esterification: The free carboxylic acid on the Enalaprilat tert-Butyl Ester intermediate is esterified with ethanol using standard coupling reagents to form the corresponding ethyl ester.

  • Deprotection: The tert-butyl group is then selectively removed under mild acidic conditions (e.g., TFA in dichloromethane) to yield Enalapril. [8]This step is high-yielding and clean due to the specific lability of the tert-butyl ester.

  • In-vivo Conversion: Once administered orally, the resulting Enalapril is absorbed and hydrolyzed by esterases to form the active drug, Enalaprilat, which can then inhibit the angiotensin-converting enzyme. [13]

Analytical Characterization

The identity and purity of the synthesized Enalaprilat tert-Butyl Ester must be confirmed using standard analytical techniques.

Parameter Expected Result
Chemical Formula C₂₂H₃₂N₂O₅ [14]
Molecular Weight 404.50 g/mol [14]
Purity by HPLC ≥95% (typically >96.5%) [14]
¹H NMR Presence of a characteristic singlet at ~1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group. Absence of the ethyl ester protons seen in Enalapril. [1]
Mass Spectrometry (MS) Molecular ion peak corresponding to the mass of Enalaprilat tert-Butyl Ester (e.g., [M+H]⁺ at m/z 405.23).

Conclusion

Enalaprilat tert-Butyl Ester is a quintessential example of the strategic use of protecting group chemistry in modern pharmaceutical synthesis. The tert-butyl ester group provides a robust and reliable method for temporarily masking a carboxylic acid, enabling the selective modification of other functional groups within the molecule. This approach is fundamental to the efficient and scalable synthesis of Enalapril, a critical medication for the management of hypertension. A thorough understanding of the principles governing the use of this intermediate, from its synthesis to its deprotection, is essential for drug development professionals working in this area.

References

  • An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. (2025). Benchchem.
  • The Essential Shield: A Technical Guide to Tert-Butyl Ester Protecting Group Chemistry. (2025). Benchchem.
  • Tert-butyl esters Definition. (2025). Fiveable.
  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciELO.
  • The Synthesis and Purification of Enalaprilat: A Technical Guide for Laboratory Applic
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Enalapril
  • Enalapril synthesis. ChemicalBook.
  • Prodrug to drug formation by chemical or enzymatic reaction.
  • The ester prodrug enalapril, 1, is hydrolyzed via esterase enzymes to...
  • Esterases for enalapril hydrolysis are concentrated in the perihepatic venous region of the r
  • Enalapril
  • Enalaprilat. (2023).
  • Acids/Base and Reactions. OpenOChem Learn.

Sources

Exploratory

Thermodynamic Solubility and Physicochemical Profiling of Enalaprilat tert-Butyl Ester in Organic Solvents

Executive Summary In the landscape of cardiovascular drug development, the manipulation of solubility via prodrug synthesis is a cornerstone technique. Enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular drug development, the manipulation of solubility via prodrug synthesis is a cornerstone technique. Enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor, suffers from poor oral bioavailability due to its highly polar, zwitterionic nature[1]. To circumvent this, esterified derivatives are synthesized.2 (CAS: 674796-29-3, MW: 404.50) serves as a critical lipophilic intermediate and prodrug model[2].

As a Senior Application Scientist, I have structured this technical guide to decode the thermodynamic solubility of this compound in organic solvents. By understanding the causality behind its solvation mechanics, researchers can optimize downstream purification and formulation. Furthermore, this guide provides a self-validating experimental protocol to ensure rigorous analytical accuracy in your laboratory workflows.

Mechanistic Causality: The Role of Esterification in Solvation

Solubility is not a static value; it is a dynamic thermodynamic equilibrium dictated by the energy required to disrupt a solute's crystalline lattice versus the energy released upon solvent cavity formation. Enalaprilat contains two free carboxylic acid groups, making it highly soluble in water but practically insoluble in non-polar organics.

By masking one of these carboxylic acids with a bulky tert-butyl group, the molecule's hydrogen-bond donating capacity is severely reduced. This structural modification increases the partition coefficient (LogP), driving a thermodynamic preference for organic solvents[3]. The tert-butyl moiety introduces significant steric hindrance, which lowers the crystal lattice energy compared to the parent zwitterion, thereby enhancing dissolution in moderately polar and non-polar solvents like chloroform and ethyl acetate.

Quantitative Solubility Data

The table below synthesizes the solubility profile of Enalaprilat tert-Butyl Ester across various organic solvents. Data is extrapolated from the thermodynamic behavior of closely related enalapril esters and specific vendor solubility profiles.

SolventPolarity IndexRelative SolubilityMechanistic Causality
Methanol 5.1SolubleStrong dipole and H-bonding capacity effectively solvates the polar amide/amine core of the molecule[3].
Chloroform 4.1Slightly SolubleLow polarity effectively interacts with the bulky, lipophilic tert-butyl moiety via London dispersion forces[3].
DMSO 7.2Freely SolubleUniversal aprotic solvent; disrupts the crystalline lattice via strong dipole interactions, a trait shared with enalapril maleate[4].
Ethyl Acetate 4.4SolubleEster-ester dipole interactions provide an ideal solvation environment, matching the solute's functional groups[5].
Water 10.0Practically InsolubleHigh lipophilicity of the tert-butyl group prevents effective aqueous hydration shell formation[1].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Methodology

To generate reliable solubility data for formulation, kinetic methods (like solvent titration) must be avoided as they often overestimate solubility due to supersaturation. The 5 guarantees thermodynamic equilibrium, providing a self-validating baseline[5].

Step 1: Solvent Saturation Add an excess amount of Enalaprilat tert-Butyl Ester to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial[2]. Causality: Maintaining excess solid ensures the chemical potential of the solute in the solid phase equals that in the solution phase—a strict thermodynamic requirement.

Step 2: Isothermal Equilibration Submerge the vial in a thermostatic water bath at 298.15 K (25°C) and agitate at 150 RPM for 48 hours. Causality: Because solubility is highly temperature-dependent, strict thermal control is required. A 48-hour window ensures the dissolution rate perfectly matches the precipitation rate, achieving true equilibrium[5].

Step 3: Phase Separation Remove the vial, allow it to stand statically for 2 hours, and centrifuge a 2 mL aliquot at 10,000 RPM for 15 minutes. Causality: Micro-crystals suspended in the solvent cause false-positive concentration spikes during quantification. Centrifugation forces these out of the supernatant.

Step 4: HPLC-UV Quantification Extract the supernatant, dilute with the mobile phase, and inject into a C18 Reversed-Phase HPLC system with UV detection at 210 nm. Causality: The 210 nm wavelength specifically detects the peptide-like backbone of the enalaprilat derivative, avoiding baseline interference from non-UV-absorbing organic solvents.

Workflow Visualization

Workflow N1 Solid Compound (Enalaprilat t-Butyl Ester) N2 Solvent Addition (Methanol, Chloroform) N1->N2 Excess solid N3 Isothermal Shaking (48h at 298.15K) N2->N3 Ensure saturation N4 Phase Separation (Centrifugation) N3->N4 Equilibrium reached N5 Supernatant Extraction N4->N5 Isolate liquid phase N6 HPLC-UV Quantification (λ=210 nm) N5->N6 Dilution & Analysis

Fig 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Pharmacological Pathway & Downstream Application

Understanding the solubility of this intermediate is only half the battle; its biological utility relies on its conversion back to the active moiety. In vivo or during in vitro enzymatic assays, the tert-butyl ester undergoes hydrolysis. This cleavage unmasks the carboxylic acid, yielding active Enalaprilat. The active zwitterion then competitively binds to the ACE enzyme, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, ultimately leading to vasodilation[1].

Pathway P1 Enalaprilat tert-Butyl Ester P2 Ester Hydrolysis P1->P2 Cleavage P3 Enalaprilat (Active Zwitterion) P2->P3 Unmasks COOH P4 ACE Enzyme P3->P4 Competitive Inhibition P5 Decreased Angiotensin II P4->P5 Vasodilation

Fig 2: Mechanistic pathway from prodrug ester hydrolysis to ACE inhibition.

Conclusion

The solubility of Enalaprilat tert-Butyl Ester in organic solvents is a direct consequence of its engineered lipophilicity. By masking the polar carboxylic acid, researchers can leverage solvents like methanol, DMSO, and ethyl acetate for efficient purification and formulation. Adhering to the self-validating isothermal shake-flask protocol ensures that the thermodynamic data driving your drug development pipeline is both accurate and reproducible.

References

1.[2] Clearsynth. "Enalaprilat tert-Butyl Ester | CAS No. 674796-29-3". Clearsynth Catalog. URL: 2.[4] Cayman Chemical. "Enalapril (maleate) Product Information". Cayman Chemical. URL: 3.[1] Drugs.com. "Enalaprilat Mechanism of Action". Drugs.com. URL: 4.[5] ACS Publications. "Experiment and Computation of Solubility and Dissolution Properties for Enalapril Maleate". Journal of Chemical & Engineering Data. URL: 5.[3] Bio-Fount. "674796-29-3|Enalaprilat tert-Butyl Ester". Bio-Fount Catalog. URL:

Sources

Foundational

Enalaprilat tert-Butyl Ester discovery and development

Enalaprilat tert-Butyl Ester: Strategic Utility in ACE Inhibitor Discovery and Development Executive Summary The development of Angiotensin-Converting Enzyme (ACE) inhibitors represents a cornerstone in cardiovascular ph...

Author: BenchChem Technical Support Team. Date: March 2026

Enalaprilat tert-Butyl Ester: Strategic Utility in ACE Inhibitor Discovery and Development

Executive Summary

The development of Angiotensin-Converting Enzyme (ACE) inhibitors represents a cornerstone in cardiovascular pharmacology. While enalapril is globally recognized as a highly effective oral prodrug, its active diacid metabolite, enalaprilat, is the actual pharmacological effector. In the complex pipeline of drug discovery, synthesis, and quality control, intermediate chemical species play a pivotal role. Enalaprilat tert-Butyl Ester (CAS 674796-29-3) serves as a critical synthetic intermediate and pharmacopeial reference standard. This whitepaper explores the structural rationale, synthetic methodologies, and analytical importance of the tert-butyl protection strategy in the development of enalaprilat and its analogs.

The Pharmacological Landscape: RAAS and ACE Inhibition

To understand the utility of enalaprilat derivatives, one must first examine the target: the Renin-Angiotensin-Aldosterone System (RAAS). ACE (Kininase II) is a zinc metalloprotease responsible for cleaving the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II[1].

Enalaprilat is a potent, competitive inhibitor of ACE[1]. However, because enalaprilat is a highly polar dicarboxylic acid, it exhibits poor oral bioavailability and is typically restricted to intravenous administration for hypertensive emergencies[2]. To achieve oral efficacy, the homophenylalanine carboxylate is esterified to an ethyl ester, creating the prodrug enalapril, which undergoes hepatic hydrolysis in vivo to release enalaprilat[1].

RAAS Ang Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Ang->AngI Cleaved by Renin Renin (Kidney) Renin->Ang AngII Angiotensin II (Active Octapeptide) AngI->AngII Cleaved by ACE ACE (Kininase II) (Lungs) ACE->AngI Receptor AT1 Receptor (Vasoconstriction) AngII->Receptor Binds & Activates Inhibitor Enalaprilat (Active Inhibitor) Inhibitor->ACE Competitively Blocks

Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory mechanism of Enalaprilat.

Structural Rationale: The tert-Butyl Advantage

During the de novo synthesis of enalaprilat for in vitro assays or intravenous formulation, chemists face a stereochemical challenge. If one uses the ethyl ester (enalapril) as an intermediate to reach enalaprilat, the subsequent removal of the ethyl group requires harsh basic saponification. This basic environment frequently causes epimerization at the delicate chiral centers of the molecule, reducing the yield of the active (S,S,S)-enantiomer.

By utilizing Enalaprilat tert-Butyl Ester , where the proline carboxylate is protected by a bulky tert-butyl group (tert-butoxycarbonyl), researchers bypass this issue[3][4]. The tert-butyl group provides massive steric hindrance to prevent unwanted amidation during peptide coupling. More importantly, it is completely orthogonal to base-labile groups; it is cleaved under mild, anhydrous acidic conditions (e.g., Trifluoroacetic acid), strictly preserving the stereochemical integrity of the molecule.

Table 1: Physicochemical and Structural Comparison

CompoundCAS NumberMolecular FormulaEsterification SitePharmacological / Chemical Status
Enalaprilat 76420-72-9C₁₈H₂₄N₂O₅None (Free Diacid)Active ACE Inhibitor (IV use)
Enalapril 75847-73-3C₂₀H₂₈N₂O₅Homophenylalanine (Ethyl)Orally Active Prodrug
Enalaprilat tert-Butyl Ester 674796-29-3C₂₂H₃₂N₂O₅Proline (tert-Butyl)Synthetic Intermediate / Standard

Synthetic Methodology & Experimental Protocols

As a Senior Application Scientist, I design workflows that are self-validating. The following protocol details the synthesis of enalaprilat utilizing the tert-butyl protection strategy. This route relies on reductive amination, a highly selective method for forming substituted amines.

Synthesis A 2-Oxo-4-phenylbutanoic Acid + L-Alanyl-L-Proline t-Butyl Ester B Reductive Amination (NaBH3CN) A->B C Enalaprilat tert-Butyl Ester (Intermediate) B->C Imine Reduction D Acidic Cleavage (TFA / DCM) C->D E Enalaprilat (Active Diacid) D->E t-Butyl Removal

Synthetic workflow for Enalaprilat utilizing the tert-butyl ester protecting group strategy.

Protocol A: Reductive Amination to Enalaprilat tert-Butyl Ester
  • Preparation: Dissolve 2-oxo-4-phenylbutanoic acid (1.0 eq) and L-alanyl-L-proline tert-butyl ester (1.0 eq) in anhydrous ethanol.

  • Imine Formation: Stir the mixture at room temperature for 2 hours over 4Å molecular sieves. Causality: The sieves sequester water generated during the reaction, driving the equilibrium toward complete Schiff base (imine) formation.

  • Selective Reduction: Cool the vessel to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Causality: NaBH₃CN is specifically chosen over stronger reducing agents (like LiAlH₄ or NaBH₄) because, at pH 5-6, it selectively reduces the protonated iminium ion without attacking the unreacted ketone starting material.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate. Dry the organic phase over MgSO₄ and concentrate under vacuum. Purify via silica gel chromatography to isolate the pure (S,S,S)-diastereomer of Enalaprilat tert-Butyl Ester[3].

Protocol B: Acidic Cleavage to Enalaprilat
  • Deprotection: Dissolve the purified Enalaprilat tert-Butyl Ester in anhydrous dichloromethane (DCM). Add anhydrous trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio.

  • Reaction Dynamics: Stir at room temperature for 2 hours. Causality: The highly acidic environment protonates the tert-butyl ester oxygen. This promotes the departure of a highly stable tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas. The evolution of this gas irreversibly drives the reaction to completion according to Le Chatelier's principle, without the need for aqueous hydrolysis.

  • Precipitation: Evaporate the solvent and excess TFA under reduced pressure. Triturate the resulting oily residue with cold diethyl ether to precipitate highly pure Enalaprilat as a white, crystalline solid.

Analytical Validation and Quality Control

In pharmaceutical manufacturing, Enalaprilat tert-Butyl Ester is not just a stepping stone; it is an extensively utilized reference standard for impurity profiling[4]. Because incomplete deprotection during API synthesis can leave trace amounts of the tert-butyl ester in the final drug batch, rigorous quality control is mandatory.

Self-Validating QC Protocol:

  • HPLC Analysis: Utilize a C18 reverse-phase column with a gradient mobile phase of 0.1% Formic Acid in Water/Acetonitrile. The bulky, lipophilic tert-butyl group significantly increases the retention time of the ester compared to the highly polar enalaprilat diacid, allowing for baseline resolution and precise quantification of residual impurities.

  • Mass Spectrometry (LC-MS): Confirm the cleavage of the tert-butyl group by monitoring the mass shift. Enalaprilat tert-Butyl Ester exhibits a characteristic

    
     peak at m/z 405.2[4], whereas successful deprotection yields the enalaprilat peak at m/z 349.2. Furthermore, the ester will show a distinct neutral loss of 56 Da (isobutylene) during MS/MS fragmentation, a hallmark diagnostic feature of tert-butyl protected species.
    

Conclusion

The strategic application of Enalaprilat tert-Butyl Ester exemplifies the elegance of rational chemical design in drug development. By leveraging the specific steric and electronic properties of the tert-butyl protecting group, researchers can synthesize the active ACE inhibitor enalaprilat with high stereochemical fidelity. Furthermore, its role as a pharmacopeial standard ensures the safety and purity of global antihypertensive drug supplies, bridging the gap between benchtop synthesis and clinical reliability.

References

  • Source: chemsrc.
  • Enalaprilat tert-Butyl Ester | CAS No.
  • Source: lgcstandards.
  • Source: unict.
  • Source: patents.google.

Sources

Exploratory

The Strategic Role of Tert-Butyl Ester in Enalaprilat Derivatization and Prodrug Synthesis

Executive Summary Enalaprilat is a highly potent angiotensin-converting enzyme (ACE) inhibitor, but its therapeutic utility as an oral medication is severely limited by its physicochemical properties. As a dicarboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enalaprilat is a highly potent angiotensin-converting enzyme (ACE) inhibitor, but its therapeutic utility as an oral medication is severely limited by its physicochemical properties. As a dicarboxylic acid, it is highly polar and exhibits poor passive membrane permeability in the gastrointestinal tract[1]. To overcome this, pharmaceutical scientists rely on prodrug strategies—most notably converting it to Enalapril, a monoethyl ester[1][2].

However, regioselective derivatization of a molecule with multiple reactive carboxyl groups requires precise chemical orchestration. This technical guide explores the mechanistic causality, experimental workflows, and analytical validation behind using tert-butyl ester as an orthogonal protecting group in Enalaprilat derivatization.

The Mechanistic Causality of Tert-Butyl Ester Protection

When synthesizing advanced Enalaprilat prodrugs, chemists must differentiate between the carboxyl group on the proline ring and the carboxyl group on the homophenylalanine chain. Attempting direct esterification without protection leads to complex mixtures of mono-esters and di-esters.

The use of Enalaprilat tert-butyl ester (CAS: 674796-29-3)[3][4] solves this regioselectivity challenge through three fundamental mechanisms:

  • Steric Shielding: The massive steric bulk of the tertiary butyl group physically blocks nucleophilic attack at the protected proline carboxyl. This allows the free homophenylalanine carboxyl to be selectively targeted for amidation or esterification.

  • Orthogonal Stability: Tert-butyl esters are highly stable under basic and nucleophilic conditions. This allows chemists to utilize strong bases or aggressive coupling reagents (e.g., EDC/DMAP) during the derivatization phase without risking premature deprotection.

  • Acid-Labile Cleavage: Unlike methyl or ethyl esters, which require basic saponification (a process that would destroy the newly formed prodrug ester), tert-butyl esters are cleaved via an acid-catalyzed mechanism[5]. Exposure to moderate acids like Trifluoroacetic acid (TFA) cleanly removes the tert-butyl group while leaving other ester bonds completely intact. Furthermore, in specific advanced drug delivery systems, tert-butyl esters themselves are utilized as stable promoieties because they resist premature enzymatic hydrolysis in the GI tract[6].

Workflow A Enalaprilat (Active API) B t-Bu Protection (Isobutylene, H+) A->B C Enalaprilat tert-butyl ester (CAS: 674796-29-3) B->C D Regioselective Derivatization C->D E Prodrug tert-butyl ester (Intermediate) D->E F Acidic Cleavage (TFA / DCM) E->F G Final Prodrug (e.g., Enalapril) F->G

Workflow for orthogonal protection and derivatization of Enalaprilat.

Self-Validating Experimental Protocol: Derivatization & Cleavage

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in quality control (QC) metrics that rely on exact mass shifts and visual cues to confirm the success of each step before proceeding.

Phase 1: Regioselective Derivatization (Esterification)
  • Step 1.1 (Reaction Setup): Dissolve Enalaprilat tert-butyl ester (1.0 eq, MW: 404.50 g/mol )[3] in anhydrous N,N-Dimethylformamide (DMF). Add the coupling agent EDC·HCl (1.2 eq) and the catalyst DMAP (0.1 eq).

  • Step 1.2 (Nucleophile Addition): Add the desired alcohol (e.g., ethanol, 1.5 eq) to target the free carboxyl group. Stir the mixture at room temperature under an inert atmosphere for 4 hours.

  • Step 1.3 (Validation Check - QC 1): Extract an aliquot and perform LC-MS analysis. The reaction is validated when the starting material peak (

    
     405.2 
    
    
    
    ) completely disappears, replaced by the intermediate diester mass (e.g.,
    
    
    433.2 for the ethyl/tert-butyl intermediate).
Phase 2: Acid-Mediated Cleavage (Deprotection)
  • Step 2.1 (Cleavage Setup): Isolate the intermediate and dissolve it in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour[5].

    • Causality Note: TFA provides the protons required to form the oxonium ion, while DCM acts as a non-coordinating solvent that stabilizes the subsequent carbocation transition state.

  • Step 2.2 (Validation Check - QC 2): Observe the reaction vessel for slight effervescence, which visually indicates the release of isobutylene gas. Perform LC-MS. The intermediate mass must shift by exactly -56.1 Da (the exact mass of the lost

    
     group). This confirms quantitative deprotection without hydrolyzing the newly formed prodrug ester.
    
  • Step 2.3 (Workup): Evaporate the TFA/DCM under reduced pressure. Co-evaporate with toluene three times to azeotropically remove residual TFA, yielding the final prodrug as a highly pure TFA salt.

Mechanism Ester tert-Butyl Ester (Protected) Protonation Protonation (+ H+) Ester->Protonation Oxonium Oxonium Ion Protonation->Oxonium Cleavage C-O Cleavage (- Isobutylene) Oxonium->Cleavage Acid Free Carboxyl (Deprotected) Cleavage->Acid

Acid-catalyzed cleavage mechanism of tert-butyl esters.

Quantitative Data Summaries

The table below summarizes the critical physicochemical and analytical properties of the compounds involved in this derivatization workflow, highlighting why Enalaprilat requires modification and how the tert-butyl ester facilitates it.

CompoundCAS NumberMolecular WeightLogP (Estimated)Primary Function in SynthesisCleavage / Metabolism Route
Enalaprilat 76420-72-9348.40 g/mol Low (< 0)Active API (Dicarboxylic acid)N/A (Excreted unchanged)
Enalapril 76095-16-4376.45 g/mol ModerateOral Prodrug (Monoethyl ester)Hepatic Esterases (in vivo)
Enalaprilat tert-butyl ester 674796-29-3404.50 g/mol HighSynthetic Intermediate (Protected)Acidic Cleavage (e.g., TFA, in vitro)

References

  • Wikipedia: Enalapril
  • Pharmacological Reports: Prodrugs: A challenge for the drug development
  • Clearsynth: Enalaprilat tert-Butyl Ester | CAS No. 674796-29-3
  • LGC Standards: Enalapril
  • Journal of Medicinal Chemistry: Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery
  • D-NB.info: A Stereoselective Synthesis of the ACE Inhibitor Trandolapril

Sources

Protocols & Analytical Methods

Method

Application Note: ¹H NMR Characterization of Enalaprilat tert-Butyl Ester

Introduction & Scientific Context Enalaprilat is the highly potent, active diacid metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor enalapril[1]. In advanced synthetic workflows and prodru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Enalaprilat is the highly potent, active diacid metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor enalapril[1]. In advanced synthetic workflows and prodrug development, protecting the carboxylic acid moieties is a fundamental strategy. The Enalaprilat tert-Butyl Ester (specifically esterified at the proline ring's carboxylate) serves as a critical lipophilic intermediate[2]. The bulky tert-butyl group not only provides steric shielding against premature enzymatic cleavage but also enhances metabolic stability[3].

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for verifying the structural integrity of this intermediate. However, characterizing this molecule requires advanced spectral interpretation due to the restricted rotation around the tertiary amide bond between the alanyl and proline residues, which generates distinct cis-trans rotameric populations[4]. This guide provides a self-validating protocol for the precise acquisition and interpretation of these complex spectra.

Chemical Properties & Structural Data

To establish a baseline for analytical validation, the core physicochemical properties of the target analyte are summarized below.

PropertySpecification
Chemical Name (S)-2-(((S)-1-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)amino)-4-phenylbutanoic acid
Molecular Formula C₂₂H₃₂N₂O₅
Molecular Weight 404.50 g/mol
CAS Registry Number 674796-29-3
Diagnostic NMR Feature Massive 9H singlet at ~1.40–1.45 ppm (tert-butyl group)

High-Resolution ¹H NMR Experimental Protocol

This methodology is designed as a self-validating system . By strictly controlling relaxation delays and internal referencing, the resulting spectrum inherently proves its own quantitative accuracy.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of Enalaprilat tert-Butyl Ester.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Enalaprilat derivatives contain secondary amines and carboxylic acids prone to complex intermolecular hydrogen bonding. DMSO-d₆ is a strong hydrogen-bond acceptor that disrupts these networks, yielding sharper line widths. Furthermore, it stabilizes the cis/trans rotamer populations, ensuring consistent integration[4].

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Setup & Calibration
  • Locking: Lock the spectrometer to the deuterium signal of DMSO-d₆.

  • Shimming (Critical Step): Perform rigorous gradient shimming (Z, Z2, Z3, Z4).

    • Causality: The tert-butyl singlet (9H) and the alanine methyl doublet (3H) resonate in close proximity (~1.45 ppm and ~1.25 ppm, respectively). Poor magnetic field homogeneity will cause the base of the massive 9H singlet to broaden, obscuring the fine J-coupling of the adjacent doublet and skewing quantitative integration.

  • Tuning: Tune and match the probe specifically for the ¹H frequency (e.g., 400 MHz or 500 MHz).

Step 3: Data Acquisition & Self-Validation
  • Parameters: Set the spectral width to 12 ppm (-1 to 11 ppm). Set the number of scans (NS) to 16 or 32.

  • Relaxation Delay (D1): Set D1 to ≥ 2.0 seconds.

    • Causality: Protons in the highly mobile tert-butyl group have significantly different longitudinal relaxation times (T₁) compared to the rigid protons within the proline ring. A sufficient D1 ensures all protons fully relax between pulses.

  • Self-Validation Check: Post-acquisition, if the TMS peak is perfectly phased at 0.00 ppm and the integration ratio of the tert-butyl singlet to the aromatic multiplet is exactly 9:5 , the instrument parameters and sample concentration are validated.

Spectral Interpretation & Causality

Interpreting the ¹H NMR spectrum of Enalaprilat tert-Butyl Ester requires understanding the thermodynamic behavior of the molecule in solution.

  • The tert-Butyl Signature: The defining feature of this ester is the sharp, intense 9H singlet at ~1.40–1.45 ppm. The lack of splitting confirms it is isolated from any adjacent protons.

  • Amide Bond Rotamers (Trustworthiness Check): Novice analysts frequently mistake minor peaks in the spectrum for impurities. Because of the restricted rotation of the tertiary amide bond linking the alanine and proline residues, the molecule exists as a mixture of s-trans (major conformer, ~75%) and s-cis (minor conformer, ~25%) rotamers at 298 K[4]. Consequently, nearly every proton environment (especially the proline α-CH and alanine α-CH) will present a major peak accompanied by a smaller "shadow" peak shifted by 0.1–0.3 ppm.

  • Diastereotopic Protons: The CH₂ groups within the proline ring (β, γ, δ) and the benzylic chain are diastereotopic. Because the molecule contains multiple chiral centers (S,S,S configuration), the two protons on the same carbon are in different steric environments and couple to each other, appearing as complex, overlapping multiplets rather than simple first-order splitting patterns.

Quantitative Data Presentation
Proton EnvironmentExpected Shift (δ, ppm)*MultiplicityIntegrationStructural Causality
Phenyl (Ar-H) 7.15 – 7.30m5HAromatic ring protons; relatively unaffected by rotameric state.
Proline α-CH 4.30 – 4.50dd1HHighly deshielded by the adjacent amide nitrogen and the tert-butyl ester carbonyl.
Alanine α-CH 3.40 – 3.60m1HDeshielded by the adjacent secondary amine and amide carbonyl.
Phenylpropyl α-CH 3.10 – 3.30m1HPositioned between the secondary amine and the free carboxylic acid.
Phenylpropyl γ-CH₂ 2.60 – 2.80m2HBenzylic protons; split by the adjacent β-CH₂.
Proline β, γ, δ-CH₂ 1.80 – 2.20, 3.40–3.60m6HRigid ring system forces complex spin-spin coupling (diastereotopic).
Phenylpropyl β-CH₂ 1.90 – 2.10m2HAliphatic chain bridge.
tert-Butyl (C(CH₃)₃) 1.40 – 1.45s9HMassive diagnostic singlet confirming esterification[2].
Alanine CH₃ 1.20 – 1.30d3HSplit into a doublet by the adjacent alanine α-CH (J ≈ 7 Hz).

*Note: Chemical shifts are approximate and represent the major (trans) rotamer in DMSO-d₆. Minor (cis) rotamer peaks will appear at approximately 25% relative intensity[4].

Workflow Visualization

NMR_Protocol N1 1. Sample Preparation (DMSO-d6 + TMS) N2 2. Spectrometer Setup (Lock, Shim, Tune) N1->N2 N3 3. Data Acquisition (D1 ≥ 2s, NS = 16-64) N2->N3 N4 4. Spectral Processing (FT, Phase, Baseline) N3->N4 N5 5. Data Interpretation (Rotamer Analysis) N4->N5

Workflow for 1H NMR acquisition and rotameric analysis of Enalaprilat tert-Butyl Ester.

References

  • RP-HPLC and NMR study of cis-trans isomerization of enalaprilat ResearchGate / Journal of Pharmaceutical and Biomedical Analysis[Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Application

Application Note: Derivatization of Enalaprilat tert-Butyl Ester for GC-MS Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocol Introduction & Analytical Challenges Enalaprilat is the potent, acti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocol

Introduction & Analytical Challenges

Enalaprilat is the potent, active diacid metabolite of the antihypertensive prodrug enalapril, functioning as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE)[1]. In pharmacokinetic profiling and impurity tracking, Enalaprilat tert-Butyl Ester (CAS 674796-29-3) is frequently utilized as a critical intermediate or reference standard[2].

Structurally, Enalaprilat tert-Butyl Ester presents a unique analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS). While one carboxylic acid on the proline moiety is protected by a bulky tert-butyl group, the molecule retains a free carboxylic acid on the 4-phenylbutanoic acid chain and a sterically hindered secondary amine. Without modification, these highly polar functional groups cause irreversible adsorption to the silanol groups of the GC column, leading to severe peak tailing, thermal degradation, and poor sensitivity[3].

Metabolism Enalapril Enalapril (Prodrug) CES1 Hepatic Esterase (CES1) Enalapril->CES1 Hydrolysis Enalaprilat Enalaprilat (Active Metabolite) CES1->Enalaprilat ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Competitive Inhibition AngII Angiotensin II (Decreased) ACE->AngII Downregulation

Fig 1: Metabolic activation of Enalapril to Enalaprilat and downstream ACE inhibition.

Chemical Causality: The Derivatization Strategy

To achieve volatility and thermal stability, derivatization is mandatory. However, the choice of reagent is dictated by the presence of the pre-existing tert-butyl ester.

Why Silylation over Alkylation/Acylation? Aggressive acidic esterification (e.g., Fischer esterification with HCl/Methanol) or acylation with strong anhydrides risks cleaving the acid-sensitive tert-butyl ester, altering the analyte's native structure. Silylation operates under mild, non-acidic conditions, preserving the tert-butyl group while selectively capping the free -COOH and -NH- groups.

Why MTBSTFA over BSTFA? While BSTFA forms trimethylsilyl (TMS) derivatives, we utilize MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) with 1% t-BDMCS as a catalyst[4]. The causality for this choice is twofold:

  • Hydrolytic Stability: The resulting tert-butyldimethylsilyl (TBDMS) derivatives are approximately 10,000 times more stable to moisture than TMS derivatives, drastically reducing sample degradation in the autosampler queue.

  • Mass Spectrometric Superiority: Under Electron Impact (EI) ionization, TBDMS derivatives undergo a highly predictable fragmentation—the loss of the tert-butyl radical (-57 Da). This yields a highly abundant and stable

    
     ion, which serves as an ideal target for Selected Ion Monitoring (SIM), maximizing the signal-to-noise (S/N) ratio.
    

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates internal standards to normalize recovery, procedural blanks to rule out reagent contamination, and a kinetic completeness check to verify derivatization efficiency.

Reagents & Materials
  • Analyte: Enalaprilat tert-Butyl Ester standard[2].

  • Internal Standard (IS): Enalaprilat-d5 (or equivalent stable isotope).

  • Derivatization Reagent: MTBSTFA containing 1% t-BDMCS (sealed ampoules).

  • Solvent: Anhydrous Acetonitrile (water content <10 ppm).

Step-by-Step Methodology

Step 1: Solid Phase Extraction (SPE) Causality: Enalaprilat's zwitterionic nature makes Liquid-Liquid Extraction (LLE) inefficient. Mixed-mode cation exchange (MCX) SPE exploits the secondary amine for strong retention while washing away neutral lipids.

  • Condition MCX cartridges with 2 mL Methanol, followed by 2 mL HPLC-grade water.

  • Load 1 mL of spiked plasma/urine (containing 50 ng/mL IS).

  • Wash with 2 mL 0.1 M HCl, then 2 mL Methanol.

  • Elute the analyte with 2 mL of 5% NH₄OH in Methanol.

Step 2: Evaporation Causality: MTBSTFA reacts violently with water. Trace moisture will hydrolyze the reagent into tert-butyldimethylsilanol, suppressing the reaction.

  • Transfer the eluate to a silanized glass vial.

  • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

Step 3: MTBSTFA Derivatization Causality: The addition of 1% t-BDMCS acts as a catalyst to drive the sterically hindered secondary amine to complete silylation.

  • Reconstitute the dried residue in 50 µL of anhydrous Acetonitrile.

  • Add 50 µL of MTBSTFA + 1% t-BDMCS.

  • Cap the vial tightly with a PTFE-lined septum.

  • Incubate in a heating block at 60°C for 60 minutes.

  • Allow to cool to room temperature before GC-MS injection.

Workflow A Sample Prep (Plasma + IS) B Solid Phase Extraction (Mixed-mode C18) A->B C Evaporation (N2 Stream, 40°C) B->C D Reconstitution (Anhydrous Acetonitrile) C->D E Derivatization (MTBSTFA + 1% t-BDMCS) D->E F Incubation (60°C, 60 min) E->F G GC-EI-MS Analysis (SIM Mode) F->G

Fig 2: Self-validating extraction and MTBSTFA derivatization workflow for GC-MS.

System Validation Checks
  • Procedural Blank: Run Steps 2-3 with reagents only. Verify the absence of peaks at m/z 575.5.

  • Completeness Check: Monitor the GC-MS for the mono-TBDMS derivative (m/z 461.5). The reaction is considered complete and validated when the mono-TBDMS peak area is <2% of the di-TBDMS peak area.

Data Presentation & Analytical Parameters

The injection port must be maintained at a high temperature (280°C) to ensure the rapid and complete vaporization of the bulky di-TBDMS derivative without thermal degradation[3].

Table 1: GC-MS Operating Conditions

ParameterSpecification / Setting
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 280°C
Oven Program 150°C (hold 1 min)

15°C/min to 300°C (hold 5 min)
Transfer Line Temp 290°C
Ion Source Temp 230°C (Electron Impact, 70 eV)

Table 2: Target SIM Ions for Quantitation

Note: The intact Enalaprilat tert-Butyl Ester has a base Molecular Weight (MW) of 404.50 g/mol . The addition of two TBDMS groups (+114 Da each) brings the derivatized MW to 632.50 g/mol . The target quantitation ion is generated via the loss of a tert-butyl radical (-57 Da).

AnalyteDerivative FormTarget Ion (m/z)Qualifier Ions (m/z)
Enalaprilat tert-Butyl Ester Di-TBDMS575.5

632.5

, 461.5
Enalaprilat-d5 (IS) Di-TBDMS580.5

637.5

, 466.5

References

  • Shioya, H., Shimojo, M., & Kawahara, Y. (1992). Determination of enalapril and its active metabolite enalaprilat in plasma and urine by gas chromatography/mass spectrometry. Biomedical Chromatography, 6(2), 59-62.[Link][1]

  • Water Research Commission (WRC). (2012). Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs in treated drinking Water and Sewage. WRC Report.[Link][4]

  • Melnikov, A., et al. (2019). Detection of acute overdose states by some antihypertensive drugs using gas chromatography-mass spectrometry. Journal of Analytical Chemistry.[Link][3]

Sources

Method

Application Note: Enalaprilat tert-Butyl Ester in Advanced Peptide Synthesis and ACE Inhibitor Development

Introduction & Strategic Rationale In the synthesis of peptidomimetics and Angiotensin-Converting Enzyme (ACE) inhibitors, achieving high stereochemical fidelity while preventing intramolecular degradation is a primary c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the synthesis of peptidomimetics and Angiotensin-Converting Enzyme (ACE) inhibitors, achieving high stereochemical fidelity while preventing intramolecular degradation is a primary challenge. Enalaprilat tert-Butyl Ester (CAS: 674796-29-3) serves as a highly specialized, orthogonally protected intermediate in the synthesis of Enalaprilat—the active diacid metabolite of the prodrug enalapril—and its structural analogs.

The strategic choice to utilize a tert-butyl ester at the C-terminus of the proline residue (or the phenylbutyric acid moiety) is driven by two mechanistic imperatives:

  • Orthogonal Deprotection : The tert-butyl group is highly stable under basic conditions and catalytic hydrogenation, allowing for the selective manipulation of other functional groups (such as benzyl esters or N-Boc groups) without premature cleavage of the C-terminus .

  • Suppression of Diketopiperazine (DKP) Formation : Proline-containing dipeptides are notoriously susceptible to intramolecular cyclization. Under acidic or basic conditions, the secondary amine can attack the adjacent free carboxylic acid, forming an inactive diketopiperazine (DKP) degradant . The immense steric bulk of the tert-butyl group acts as a physical shield, kinetically blocking this nucleophilic attack and preserving the linear peptide backbone.

Physicochemical Properties

To ensure accurate stoichiometric calculations and proper handling during synthesis, the foundational physicochemical properties of Enalaprilat tert-Butyl Ester are summarized below .

PropertyValue
Chemical Name (S)-2-(((S)-1-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)amino)-4-phenylbutanoic acid
CAS Number 674796-29-3
Molecular Formula C₂₂H₃₂N₂O₅
Molecular Weight 404.50 g/mol
Appearance White to off-white solid
Storage Conditions 2-8°C (Refrigerator), protect from moisture
Solubility Soluble in Dichloromethane (DCM), Methanol, and DMSO

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the synthesis and the mechanistic causality behind the selection of the tert-butyl protecting group.

SynthesisWorkflow A N-[(1S)-1-carboxy-3-phenylpropyl] -L-alanine C Coupling Reaction (EDC·HCl, HOBt, DIPEA) A->C B L-Proline tert-Butyl Ester B->C D Enalaprilat tert-Butyl Ester (Stable Intermediate) C->D Amide Bond Formation E Acidic Deprotection (TFA / DCM) D->E F Enalaprilat (Active ACE Inhibitor) E->F t-Butyl Cleavage

Workflow for the synthesis of Enalaprilat utilizing tert-butyl ester protection.

DKP_Suppression Start Dipeptide Intermediate (Free Carboxylic Acid) DKP Diketopiperazine (DKP) (Inactive Degradant) Start->DKP Intramolecular Nucleophilic Attack Protected Dipeptide Intermediate (tert-Butyl Ester) Stable Stable Protected Peptide (No Intramolecular Attack) Protected->Stable Steric Shielding by Bulky t-Butyl Group

Steric hindrance by the tert-butyl group prevents diketopiperazine (DKP) formation.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process checks and specific reagent choices are embedded to ensure that the success of one step guarantees the viability of the next.

Protocol A: Synthesis of Enalaprilat tert-Butyl Ester via Amide Coupling

This protocol details the coupling of the phenylpropyl-alanine derivative with L-proline tert-butyl ester. The use of HOBt is critical here; it forms an active ester intermediate that suppresses the racemization of the chiral centers during activation.

Reagents:

  • N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine (1.0 eq)

  • L-Proline tert-butyl ester hydrochloride (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation : Suspend L-proline tert-butyl ester hydrochloride in anhydrous DCM (approx. 10 mL/mmol) under an inert nitrogen atmosphere.

  • Neutralization : Add DIPEA dropwise at 0 °C. Causality: DIPEA neutralizes the hydrochloride salt, freeing the secondary amine of proline for nucleophilic attack. A non-nucleophilic base is strictly required to prevent unwanted side reactions with the coupling agents.

  • Activation & Coupling : Add the alanine derivative and HOBt to the mixture. Stir for 10 minutes, then add EDC·HCl in one portion.

  • Reaction Progression : Allow the reaction to slowly warm to room temperature and stir for 12–16 hours. Monitor completion via TLC or LC-MS.

  • Self-Validating Workup :

    • Wash the organic layer sequentially with saturated aqueous NH₄HCO₃ (3x) to remove unreacted acid and HOBt.

    • Wash with 1 M HCl (to pH = 2) to remove unreacted amines and residual DIPEA.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude Enalaprilat tert-Butyl Ester is typically >95% pure and ready for downstream processing.

Protocol B: Global Deprotection to Yield Enalaprilat

Cleavage of the tert-butyl ester requires strongly acidic conditions. Trifluoroacetic acid (TFA) operates via an Sₙ1 mechanism, generating a tert-butyl cation. To prevent this highly reactive carbocation from re-alkylating the electron-rich aromatic rings of the peptide, a carbocation scavenger (TIPS) is employed.

Reagents:

  • Enalaprilat tert-Butyl Ester

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIPS)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution : Dissolve Enalaprilat tert-Butyl Ester in a minimal amount of anhydrous DCM.

  • Scavenger Addition : Add TIPS (5% v/v relative to the final cleavage cocktail). Causality: TIPS permanently quenches the tert-butyl cations, preventing the formation of alkylated impurities and ensuring a high-purity final product.

  • Acidic Cleavage : Cool the flask to 0 °C and add TFA dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.

  • Incubation : Remove the ice bath and stir at room temperature for 2–4 hours. Monitor the disappearance of the starting material via HPLC.

  • Isolation : Co-evaporate the reaction mixture with toluene under reduced pressure to remove residual TFA.

  • Precipitation : Triturate the resulting oil with ice-cold diethyl ether. The free Enalaprilat will precipitate as a white solid. Filter, wash with cold ether, and dry under a high vacuum.

References

  • Title: Method for analyzing isomers of enalapril and enalaprilat (EP0863764A1)
  • Title : Design, Synthesis, and Study of a Novel RXPA380–Proline Hybrid (RXPA380-P) as an Antihypertensive Agent Source : ACS Omega URL :[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enalaprilat tert-Butyl Ester Purification &amp; Troubleshooting

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Enalaprilat tert-Butyl Est...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Enalaprilat tert-Butyl Ester (CAS 674796-29-3)[1].

Because this molecule is a zwitterionic intermediate with multiple chiral centers and highly labile functional groups, standard purification templates often result in catastrophic yield losses. This guide bypasses generic advice, focusing instead on the mechanistic causality of degradation and providing self-validating protocols to ensure scientific integrity.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my Enalaprilat tert-Butyl Ester degrade into a mass of 331 [M+H]+ during concentration? The Causality: You are observing intramolecular cyclization. The secondary amine of the homophenylalanine moiety nucleophilically attacks the tert-butyl ester on the proline ring. This expels tert-butanol (MW 74) to form Enalapril Diketopiperazine Acid (MW 330)[2]. This degradation is kinetically accelerated by heat (e.g., rotary evaporation baths >30°C) and basic conditions. The Fix: Never use heat during solvent removal. Always lyophilize fractions and maintain the mobile phase pH strictly between 4.0 and 6.0.

Q2: Why do I see a major impurity at m/z 349 [M+H]+ after Preparative HPLC? The Causality: This mass corresponds to Enalaprilat (diacid) [3]. The tert-butyl ester protecting group is highly sensitive to strong acids. If you are using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in your mobile phase, you are inducing acid-catalyzed ester hydrolysis (loss of isobutylene). The Fix: Switch to a mild, volatile buffer like 10 mM Ammonium Acetate (pH 5.5).

Q3: Why is separating the diastereomers (SRS vs. SSR) so difficult on a standard C18 column? The Causality: Enalaprilat derivatives possess multiple chiral centers. The SRS and SSR diastereomers have nearly identical hydrodynamic volumes and lipophilicity[4]. Standard C18 stationary phases rely purely on hydrophobic partitioning, which is insufficient for this separation. The Fix: Utilize a Pentafluorophenyl (PFP) column. The PFP phase introduces


, dipole-dipole, and hydrogen-bonding interactions, which are highly sensitive to the spatial arrangement of the diastereomers, drastically improving resolution.

Section 2: Visualizing the Logic

Degradation Pathways

The following diagram illustrates the chemical causality behind the two most common purification failures.

Degradation A Enalaprilat tert-Butyl Ester [M+H]+ 405 B Diketopiperazine Acid [M+H]+ 331 A->B Intramolecular Cyclization (- tert-Butanol) Heat / Base C Enalaprilat (Diacid) [M+H]+ 349 A->C Ester Hydrolysis (- Isobutylene) Strong Acid (e.g., TFA)

Degradation pathways of Enalaprilat tert-Butyl Ester under thermal or pH stress.

Self-Validating Purification Workflow

This workflow is designed as a closed-loop system; the LC-MS/MS step explicitly checks for the artifacts (m/z 331, 349) that the purification process itself might create.

Workflow N1 Crude Synthesis Mixture N2 Sample Prep: Dissolve in 50:50 MeOH/H2O (4°C) N1->N2 N3 Prep-HPLC: 10mM NH4OAc (pH 5.5) / MeCN N2->N3 N4 Fraction Validation: LC-MS/MS (Check m/z 331, 349, 405) N3->N4 N5 Lyophilization (Strictly < 25°C) N4->N5 Purity ≥ 98% No Degradants N6 Reprocess / Discard N4->N6 Purity < 98% or Degradants Present

Self-validating preparative HPLC workflow for Enalaprilat tert-Butyl Ester.

Section 3: Quantitative Data Summaries

Table 1: LC-MS/MS Diagnostic Ions & Causality

Use this table to identify impurities during fraction analysis. Monitoring these specific masses ensures the integrity of your purification workflow.

CompoundFormulaExact Mass[M+H]+Causality / Note
Enalaprilat tert-Butyl Ester C₂₂H₃₂N₂O₅404.23405.2 Target API intermediate[1].
Enalaprilat (Diacid) C₁₈H₂₄N₂O₅348.17349.2 Acid-catalyzed hydrolysis product[3].
Diketopiperazine Acid C₁₈H₂₂N₂O₄330.16331.2 Base/heat-catalyzed cyclization[2].
Enalapril C₂₀H₂₈N₂O₅376.20377.2 Ethyl ester analog (Reference)[3].
Table 2: Optimized Chromatographic Parameters
ParameterSpecificationScientific Rationale
Stationary Phase Pentafluorophenyl (PFP), 5 µmEnhanced retention and stereoselectivity for zwitterionic diastereomers compared to C18[4].
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)Prevents acid hydrolysis of the tert-butyl group while maintaining sharp peak shapes.
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than Methanol; superior volatility for downstream lyophilization.
Column Temp. 20°C (Strictly controlled)Suppresses thermal degradation and prevents diketopiperazine formation on-column.

Section 4: Self-Validating Experimental Protocols

Protocol A: pH-Controlled Preparative HPLC Purification

This protocol is engineered to isolate the target compound while actively preventing ester cleavage and cyclization.

  • Sample Preparation: Dissolve the crude synthesis mixture in pre-chilled (4°C) 50:50 Methanol/Water. Critical: Do not use ultrasonic baths for extended periods, as the generated heat will induce diketopiperazine formation.

  • Column Equilibration: Equilibrate a Preparative PFP column (e.g., 250 x 21.2 mm) with 95% Mobile Phase A (10 mM NH₄OAc, pH 5.5) and 5% Mobile Phase B (MeCN).

  • Gradient Elution: Execute a shallow gradient from 5% B to 40% B over 30 minutes at a flow rate of 20 mL/min. The shallow gradient slope is mandatory to resolve the SRS and SSR diastereomers[4].

  • Fraction Collection: Monitor UV absorbance at 215 nm. Collect fractions directly into tubes pre-chilled in an ice bath to arrest any post-elution degradation.

  • Solvent Removal: Freeze the pooled fractions using liquid nitrogen and lyophilize. Critical: Never use rotary evaporation with a heated water bath for this molecule.

Protocol B: LC-MS/MS Integrity Validation Assay

Do not assume a single UV peak equals purity. You must validate that your purification did not chemically alter the molecule.

  • Mass Spectrometer Setup: Configure an ESI+ source. Set capillary voltage to 3.5 kV and keep the desolvation temperature below 300°C to prevent in-source fragmentation.

  • MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for the following transitions to validate structural integrity[3]:

    • Target: m/z 405.2 → 234.1 (Enalaprilat tert-Butyl Ester)

    • Hydrolysis Check: m/z 349.2 → 206.1 (Enalaprilat)

    • Cyclization Check: m/z 331.2 → 285.1 (Diketopiperazine)

  • System Suitability: Inject a mixed standard of SRS and SSR isomers. Chromatographic resolution (

    
    ) must be 
    
    
    
    .
  • Acceptance Criteria: The target fraction is only validated if the target compound purity is > 98.0% by UV, and the combined Area % of m/z 331 and 349 is < 0.5% by MS.

References

  • EP0863764A1 - Method for analyzing isomers of enalapril and enalaprilat. Google Patents. 4

  • LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. ScienceOpen. 3

  • Enalaprilat tert-Butyl Ester Reference Standard. LGC Standards. 1

  • Enalapril-Impurities and Degradation Products. Pharmaffiliates. 2

Sources

Optimization

Technical Support Center: Synthesis of Enalaprilat tert-Butyl Ester

Welcome to the technical support center for the synthesis of Enalaprilat tert-Butyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Enalaprilat tert-Butyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis, improve yields, and troubleshoot common experimental challenges. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to ensure your success.

Overview of the Synthesis: The Challenge of Steric Hindrance

Enalaprilat tert-Butyl Ester is a crucial derivative of Enalaprilat, the active diacid metabolite of the prodrug Enalapril.[1][2] The synthesis primarily involves the esterification of one of the carboxylic acid groups on Enalaprilat with a tert-butyl group. The major challenge in this synthesis is the steric bulk of the tert-butyl group, which makes traditional acid-catalyzed (Fischer) esterification inefficient.[3] Such methods often lead to the dehydration of tert-butanol to isobutylene under acidic conditions, resulting in low yields.[3]

Therefore, the most successful and reliable approach involves activating the carboxylic acid with a coupling agent, followed by nucleophilic attack by tert-butanol. The Steglich esterification, utilizing a carbodiimide like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP), is a well-established method for forming sterically hindered esters and is highly applicable here.[4][5]

The following workflow diagram illustrates the recommended synthetic pathway.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product A Enalaprilat E Stir at 0°C to RT (Monitor by TLC/HPLC) A->E B tert-Butanol B->E C DCC/EDC + DMAP C->E D Anhydrous Solvent (e.g., DCM) D->E F Filter Urea Byproduct E->F Reaction Complete G Aqueous Wash (e.g., NaHCO3, brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Purified Enalaprilat tert-Butyl Ester I->J Troubleshooting cluster_causes cluster_solutions Start Low Yield Reported CheckTLC Analyze Crude Reaction Mixture (TLC/LC-MS) Start->CheckTLC C1 High amount of unreacted Enalaprilat? Cause: Incomplete reaction CheckTLC->C1 Check for starting material spot C2 Presence of isobutylene byproduct? Cause: Acid-catalyzed dehydration CheckTLC->C2 Check for gas evolution/low mass byproducts C3 Presence of Diketopiperazine (DKP)? Cause: Cyclization/Degradation CheckTLC->C3 Check for spot with characteristic Rf S1 Verify activity of coupling agents (DCC/EDC). Use fresh reagents. Ensure anhydrous conditions. C1->S1 S2 Avoid acidic conditions. Use coupling agents instead of strong acids. Maintain neutral pH. C2->S2 S3 Maintain low temperature (start at 0°C). Control pH carefully during work-up. Minimize reaction time. C3->S3

Caption: Troubleshooting logic for diagnosing low yield.

  • Cause 1: Incomplete Reaction: The most common issue is incomplete conversion of the starting material, Enalaprilat.

    • Expert Insight: The efficiency of the Steglich esterification is highly dependent on the activity of your coupling agents and the absence of water. DCC and EDC are moisture-sensitive. Using old or improperly stored reagents will lead to failed activation of the carboxylic acid.

    • Solution:

      • Use Fresh Reagents: Always use freshly opened or properly stored DCC/EDC and DMAP.

      • Ensure Anhydrous Conditions: Dry your solvent (e.g., Dichloromethane, DCM) over molecular sieves or another suitable drying agent. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from quenching the activated intermediate.

  • Cause 2: Degradation of Reactants or Products:

    • Expert Insight: Enalapril and its derivatives can undergo intramolecular cyclization to form a diketopiperazine (DKP) byproduct, especially when heated or under certain pH conditions. [6][7]Additionally, using strong acids to catalyze the reaction will cause rapid dehydration of tert-butanol. [3] * Solution:

      • Temperature Control: Start the reaction at 0°C when adding the coupling agent to control the initial exothermic reaction, then allow it to slowly warm to room temperature. Avoid heating the reaction mixture.

      • Avoid Strong Acids: Do not use catalysts like sulfuric acid. Rely on the DCC/DMAP coupling system, which operates under milder, near-neutral conditions.

Question: Which carboxylic acid on Enalaprilat is esterified, and can I control the selectivity?

Answer: Enalaprilat has two carboxylic acid groups. Based on the IUPAC name and structure of Enalaprilat tert-Butyl Ester, it is the carboxylic acid on the proline ring that is esterified. [8][9]This is generally the more sterically accessible and reactive of the two sites for this type of reaction. Under standard Steglich conditions, you will overwhelmingly get mono-esterification at this position. Achieving esterification at the other site or di-esterification would require significantly different synthetic strategies and protecting groups. For the purpose of synthesizing the standard compound, you do not need to worry about selectivity issues.

Category 2: Purity & Side Reactions

Question: I see a major byproduct in my crude reaction that is difficult to remove. What is it and how do I get rid of it?

Answer: If you are using DCC as your coupling agent, the most common and prominent byproduct is N,N'-Dicyclohexylurea (DCU).

  • Expert Insight: DCU is formed from the reacted DCC. It has notoriously low solubility in many organic solvents, including DCM, and often precipitates out during the reaction. However, a significant amount can remain in solution, co-eluting with your product during chromatography if not handled correctly.

  • Solution:

    • Initial Filtration: At the end of the reaction, filter the entire reaction mixture through a pad of Celite® or a fritted glass funnel to remove the bulk of the precipitated DCU.

    • Solvent Choice for Purification: If DCU is still a problem, you can try concentrating the crude product and redissolving it in a solvent where your product is soluble but DCU is not (e.g., diethyl ether), followed by another filtration.

    • Alternative Coupling Agent: Switch from DCC to EDC. The byproduct of EDC is a water-soluble urea derivative that can be easily removed with a simple aqueous wash during the work-up, completely eliminating this purification headache.

Question: How can I effectively monitor the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Expert Insight: A good solvent system is crucial for clear separation. Since Enalaprilat is a polar diacid and the product is a less polar ester, you should see a significant change in the retention factor (Rf).

  • Recommended TLC Conditions:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic or formic acid. Start with a 95:5 DCM:MeOH ratio and increase the polarity (e.g., to 90:10) if the spots are not moving off the baseline.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Procedure: Spot the starting material (Enalaprilat), a co-spot (starting material + reaction mixture), and the reaction mixture on the plate. The disappearance of the Enalaprilat spot (which will have a very low Rf) and the appearance of a new spot with a higher Rf indicates product formation.

Detailed Experimental Protocol: Steglich Esterification

This protocol describes a reliable method for the synthesis of Enalaprilat tert-Butyl Ester on a laboratory scale.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (Example)Molar Eq.
Enalaprilat348.40348 mg1.0
tert-Butanol74.120.22 mL (178 mg)2.0
Dicyclohexylcarbodiimide (DCC)206.33227 mg1.1
4-(Dimethylamino)pyridine (DMAP)122.1724 mg0.2
Anhydrous Dichloromethane (DCM)-10 mL-

Procedure:

  • Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂), add Enalaprilat (1.0 eq) and anhydrous DCM (10 mL). Stir to dissolve. Some gentle warming may be required, but cool back to room temperature before proceeding.

  • Addition of Reagents: Add tert-butanol (2.0 eq) and DMAP (0.2 eq) to the solution. Cool the flask to 0°C in an ice bath.

  • Initiation: In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM (~2 mL). Add this solution dropwise to the stirring reaction mixture at 0°C over 10 minutes. A white precipitate (DCU) should begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC until the Enalaprilat spot has been consumed.

  • Work-up (Filtration): Once the reaction is complete, filter the mixture through a Celite® pad to remove the precipitated DCU. Wash the pad with a small amount of DCM.

  • Work-up (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 5% aqueous NaHCO₃ solution (2 x 15 mL)

    • Water (1 x 15 mL)

    • Brine (1 x 15 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) to isolate the pure Enalaprilat tert-Butyl Ester.

References

  • de Souza, M. V. N. (2001). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Journal of the Brazilian Chemical Society, 12, 287-305. [Link]

  • Scholars Research Library. (n.d.). Modern Development in ACE inhibitors. Retrieved March 5, 2026, from [Link]

  • PubChem. (n.d.). t-Butyl Enalapril-d3. Retrieved March 5, 2026, from [Link]

  • Mijin, D., & Stanković, M. (2004). Enalapril: Synthesis and properties. Hemijska industrija, 58(7-8), 329-335.
  • Google Patents. (2022). CN114249795A - Preparation method of enalapril maleate and intermediate thereof.
  • ResearchGate. (n.d.). Enalapril: Synthesis and properties. Retrieved March 5, 2026, from [Link]

  • Google Patents. (1998). EP0863764A1 - Method for analyzing isomers of enalapril and enalaprilat.
  • Wikipedia. (n.d.). Enalaprilat. Retrieved March 5, 2026, from [Link]

  • Patchett, A. A. (1984). The chemistry of enalapril. British journal of clinical pharmacology, 18 Suppl 2(Suppl 2), 201S–207S. [Link]

  • de Oliveira, M. A., et al. (2012). Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms. AAPS PharmSciTech, 13(4), 1362–1370. [Link]

  • Google Patents. (2016). CN105294827A - Preparation method for enalapril maleate.
  • Natesh, R., et al. (2004). Structural Details on the Binding of Antihypertensive Drugs Captopril and Enalaprilat to Human Testicular Angiotensin I-Converting Enzyme. Biochemistry, 43(27), 8718–8724. [Link]

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved March 5, 2026, from [Link]

  • ResearchGate. (n.d.). Features of isolation of enalapril from biological material. Retrieved March 5, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of enalaprilat. Retrieved March 5, 2026, from [Link]

  • Google Patents. (2014). CN103787971A - Preparation method of tert-butyl ester.
  • PubChem. (n.d.). Enalaprilat. Retrieved March 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved March 5, 2026, from [Link]

  • Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 5021-5023.
  • Journal of Engineering. (2014). Reaction Kinetics of Tert-Butanol Esterification. Retrieved March 5, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved March 5, 2026, from [Link]

  • Chegg.com. (2024). Solved Hydrolysis of the ester in enalapril forms. Retrieved March 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Enalaprilat tert-Butyl Ester Extraction

Welcome to the technical support center for the analysis of Enalaprilat tert-Butyl Ester and its related compounds. As a prodrug, Enalapril is converted in the body to its active metabolite, Enalaprilat.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Enalaprilat tert-Butyl Ester and its related compounds. As a prodrug, Enalapril is converted in the body to its active metabolite, Enalaprilat. The tert-Butyl Ester is often used as a derivative for analytical purposes. Accurate quantification of these compounds in biological matrices like plasma, serum, and urine is critical for pharmacokinetic (PK), toxicokinetic, and bioequivalence studies.[1][2]

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and validated protocols to overcome common challenges in bioanalysis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design and methodological choices.

Q1: What is the primary challenge when extracting Enalaprilat tert-Butyl Ester and its parent compounds from plasma?

A1: The primary challenge lies in the significant polarity difference between the esterified prodrug (Enalapril) and its active, more polar diacid metabolite (Enalaprilat). Enalaprilat tert-Butyl Ester has intermediate polarity. This disparity makes it difficult to develop a single extraction method that provides high, consistent recovery for all analytes. For instance, Liquid-Liquid Extraction (LLE) protocols optimized for the less polar Enalapril may result in poor recovery for the highly polar Enalaprilat.[3] Conversely, conditions favoring Enalaprilat may not efficiently extract the ester. Therefore, the choice of extraction technique requires careful consideration of the specific analytes of interest.

Q2: Should I use Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) for my samples?

A2: The choice depends on your analytical objectives, such as required sensitivity, sample throughput, and the complexity of the biological matrix.

  • Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a solvent like acetonitrile or methanol to precipitate plasma proteins.[4][5] While quick, PPT provides the least clean extract, which can lead to significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. It is often suitable for high-concentration samples or when speed is prioritized over ultimate sensitivity.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. However, achieving good recovery for both the relatively non-polar Enalapril and the polar Enalaprilat is challenging with a single solvent system.[3] It requires careful optimization of solvent choice and pH.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for this application.[3][6] It provides the cleanest extracts, minimizing matrix effects and improving sensitivity.[7] Mixed-mode or polymeric sorbents can be used to retain and selectively elute both the parent drug and its metabolite, leading to high and reproducible recoveries for all analytes.[6] Although more time-consuming and costly per sample, SPE is the preferred method for regulated bioanalysis requiring high sensitivity and accuracy.[8][9]

Q3: How do I select an appropriate internal standard (IS)?

A3: The ideal internal standard is a stable, isotopically-labeled version of the analyte (e.g., Enalapril-d5, Enalaprilat-d5).[3][10] These standards co-elute with the analyte and experience identical extraction recovery and matrix effects, providing the most accurate correction for analytical variability. If stable isotope-labeled standards are unavailable, a structural analog with similar physicochemical properties can be used. Compounds like Benazepril or Tolbutamide have been successfully employed as internal standards in Enalapril assays.[4][7][9] The chosen IS should not interfere with the analytes of interest and should have a reproducible chromatographic peak and response.[5]

Q4: My Enalaprilat tert-Butyl Ester seems to be degrading during sample processing. What are the likely causes and how can I prevent this?

A4: Enalapril and its esters are susceptible to two primary degradation pathways:

  • Hydrolysis: The ester group can be hydrolyzed to the diacid (Enalaprilat). This is accelerated by alkaline (basic) conditions.[11]

  • Intramolecular Cyclization: Under acidic conditions or upon heating, Enalapril can degrade to Enalapril Diketopiperazine (DKP).[12][13]

To ensure stability:

  • Control pH: Keep samples and solutions within a neutral or slightly acidic pH range during extraction. Avoid strong acids or bases.

  • Maintain Low Temperatures: Process samples on ice and store them at -20°C or -80°C to minimize degradation kinetics.[10]

  • Work Efficiently: Minimize the time samples spend at room temperature before analysis.

  • Protect from Light: Use amber vials to prevent potential photodegradation.[10][13]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your analysis.

Problem 1: Low or Inconsistent Analyte Recovery

Q: I am experiencing low recovery for Enalaprilat tert-Butyl Ester and/or Enalaprilat using my SPE protocol. How can I improve it?

A: Low recovery in SPE is typically due to incomplete retention on the sorbent or incomplete elution. Given the zwitterionic nature of Enalaprilat, a mixed-mode ion exchange sorbent is often the best choice.[6]

Troubleshooting Steps:

  • Verify Sorbent Choice: Standard C18 (reverse-phase) sorbents may not adequately retain the polar Enalaprilat. Consider a mixed-mode cation exchange or a polymeric SPE cartridge, which offers multiple retention mechanisms.[6]

  • Optimize Sample Loading pH: To ensure retention on a cation exchange sorbent, the pH of the sample must be adjusted to ensure the secondary amine group on the analytes is protonated (positively charged). Acidifying the sample with a weak acid like formic acid before loading is crucial.[3][7]

  • Check Wash Steps: The wash solvent should be strong enough to remove matrix interferences but weak enough to leave the analytes on the sorbent. A common mistake is using a wash solvent that is too high in organic content, which can prematurely elute the less polar Enalapril or its ester. A wash with a low percentage of methanol in acidified water is a good starting point.[9][14]

  • Optimize Elution Solvent: For a mixed-mode cation exchange sorbent, the elution solvent must disrupt both hydrophobic and ionic interactions. This is typically achieved with a mobile phase containing an organic solvent (like methanol) and a basic modifier (like ammonium hydroxide or ammonia solution) to neutralize the positive charge on the analytes, releasing them from the sorbent.[9][14]

Decision Workflow for Improving SPE Recovery
Caption: Troubleshooting workflow for low SPE recovery.
Problem 2: High Matrix Effects and Poor Sensitivity

Q: My LC-MS/MS signal is suppressed, and the Lower Limit of Quantification (LLOQ) is too high. What should I do?

A: Ion suppression is a common matrix effect where co-eluting endogenous components from the biological sample compete with the analyte for ionization, reducing its signal.

Troubleshooting Steps:

  • Improve Sample Cleanup: If you are using PPT, switch to a more rigorous extraction method like SPE.[3][10] A cleaner sample is the most effective way to reduce matrix effects.

  • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components, especially phospholipids, which are a major cause of ion suppression.

    • Modify Gradient: Develop a shallower gradient to increase the separation between your analyte and interfering peaks.[10]

    • Use a Guard Column: A guard column can help trap some of the strongly retained matrix components.

    • Consider Column Chemistry: If a C18 column is not providing adequate separation, try a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS co-elutes with the analyte and is affected by ion suppression in the same way. The ratio of the analyte to the SIL-IS remains constant, correcting for the signal loss and ensuring accurate quantification.[10]

  • Evaluate the Matrix Effect: To confirm that ion suppression is the issue, perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same amount of analyte in a clean solvent.[4][15] A ratio significantly less than 100% indicates ion suppression.

Quantitative Assessment of Matrix Effects & Recovery
ParameterCalculation FormulaIdeal ResultImplication of Poor Result
Extraction Recovery (Peak Area of Pre-Spiked Sample) / (Peak Area of Post-Spiked Sample) x 100%>85%Inefficient extraction protocol.
Matrix Effect (Peak Area of Post-Spiked Sample) / (Peak Area of Neat Standard) x 100%85-115%<85% = Ion Suppression >115% = Ion Enhancement
Overall Process Efficiency (Peak Area of Pre-Spiked Sample) / (Peak Area of Neat Standard) x 100%ConsistentCombines recovery and matrix effects.

This table is adapted from the principles outlined in regulatory guidelines.[4][15]

Problem 3: Poor Chromatographic Peak Shape

Q: My analyte peaks are tailing or showing fronting. How can I fix this?

A: Poor peak shape can compromise integration and reduce quantification accuracy.

Troubleshooting Steps:

  • Check for Mobile Phase Mismatch: Ensure the reconstitution solvent after evaporation is not significantly stronger (i.e., has a higher organic content) than the initial mobile phase of your LC gradient. A strong solvent can cause the analyte to travel through the column as a broad band, leading to distorted peaks. Reconstitute in a solvent that is as weak as or weaker than the starting mobile phase.[10]

  • Adjust Mobile Phase pH: The ionization state of Enalaprilat and its ester is pH-dependent. An incorrect mobile phase pH can lead to secondary interactions with the column's stationary phase, causing peak tailing. For C18 columns, a mobile phase containing a low concentration of an acid like formic acid (e.g., 0.1%) is typically used to ensure consistent protonation and good peak shape.[3][4]

  • Rule out Column Overload: Injecting too much analyte can saturate the column, leading to fronting or tailing. Try injecting a lower concentration or a smaller volume to see if the peak shape improves.[10]

  • Inspect the Column: Column contamination or degradation can lead to poor peak shapes. Flush the column with a strong solvent or, if the problem persists, replace the column.

Detailed Protocols

The following protocols are generalized starting points and should be validated for your specific application according to regulatory guidelines such as those from the ICH.[2][16][17]

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed for a mixed-mode cation exchange SPE cartridge and is suitable for the simultaneous extraction of Enalaprilat tert-Butyl Ester and its related compounds.

Workflow Diagram for SPE Protocol
Caption: Step-by-step workflow for the SPE protocol.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of the internal standard working solution. Add 20 µL of 2% formic acid to acidify the sample. Vortex for 10 seconds.[7][14]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 10 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.[9] Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge and allow it to pass through under gravity or with gentle vacuum.

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of 2% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the charge on the analytes, releasing them from the sorbent.[9][14]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[10] Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

  • Ghosh, C., Jain, I., Shinde, S., Chakraborty, B. S. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA. Available at: [Link][4][5]

  • Taylor & Francis Online. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Available at: [Link]

  • ICH. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Available at: [Link][16]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link][17]

  • Tiwari, G., Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods. Available at: [Link][1]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Semantic Scholar. (2018). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. Available at: [Link][15]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link][2]

  • Lee, J., Son, J., Lee, M., Kim, Y. (2003). Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link][8]

  • Ma, H., Ding, C., Fang, B., Kang, X., Ge, Q. (2018). Simultaneous Determination of Enalapril and Enalaprilat in Human Plasma by UPLC-MS/MS and Its Clinical Application under Fasting and Fed Conditions. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Rao, S., Chakka, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques. Available at: [Link][3]

  • LCGC International. (2020). LC–MS-MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA. Available at: [Link][7]

  • LCGC International. (2022). LC–MS-MS Method for the Determination of Enalapril and Enalaprilat fro Human Plasma Using SOLA. Available at: [Link][14]

  • Zhang, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2025). HPLC/MS Determination of Enalapril and Enalaprilat in the Blood Plasma. Available at: [Link]

  • de Oliveira, M. A., et al. (2014). Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms. AAPS PharmSciTech. Available at: [Link][12]

  • Al-Omari, M. M., Abdelah, M. K., Badwan, A. A., Jaber, A. M. (2001). Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][13]

  • ResearchGate. (2001). Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Available at: [Link]

  • Stanisz, B. (2006). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Química Nova. Available at: [Link][11]

  • ResearchGate. (2006). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Available at: [Link]

  • Hempel, G., et al. (2016). Sample Preparation and Extraction in Small Sample Volumes Suitable for Pediatric Clinical Studies: Challenges, Advances, and Experiences of a Bioanalytical HPLC-MS/MS Method Validation Using Enalapril and Enalaprilat. Journal of Analytical Methods in Chemistry. Available at: [Link][6]

  • Makwana, S., et al. (2011). Bioanalytical Method Validation for the Determination of Enalapril, Enalaprilat and Hydrochlorothiazide in Human Serum by LC-MS-MS. Pharma Science Monitor. Available at: [Link]

  • ScienceOpen. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Available at: [Link]

  • ResearchGate. (n.d.). Features of isolation of enalapril from biological material. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of Enalaprilat tert-Butyl Ester in Solution

Welcome to the Technical Support Center for Enalaprilat tert-Butyl Ester. This resource is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enalaprilat tert-Butyl Ester. This resource is designed for researchers, analytical scientists, and drug development professionals. Enalaprilat tert-butyl ester is a critical intermediate and prodrug derivative, but it is notoriously susceptible to chemical degradation in solution. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental workflows.

Frequently Asked Questions (FAQs): Degradation Mechanisms

Q1: What are the primary degradation pathways of Enalaprilat tert-Butyl Ester in solution? A1: The molecule undergoes two dominant, mechanistically distinct degradation pathways depending on the microenvironment:

  • Acid-Catalyzed Ester Cleavage: The tert-butyl ester group is highly labile under acidic conditions. Protonation of the ester oxygen weakens the C-O bond, leading to heterolytic cleavage. This releases a stable tert-butyl carbocation (which subsequently eliminates a proton to form isobutylene gas) and yields the free diacid, Enalaprilat 1.

  • Intramolecular Cyclization: The secondary amine within the enalaprilat backbone can act as a nucleophile, attacking the adjacent carbonyl carbon to form a stable, six-membered diketopiperazine (DKP) ring 2. This endothermic process is heavily accelerated by thermal stress and pH extremes 3.

Q2: How does pH dictate the stability of my working solutions? A2: The degradation kinetics of enalapril derivatives are strictly pH-dependent 4.

  • pH < 4.0: Rapidly catalyzes the loss of the tert-butyl group and promotes DKP formation.

  • pH > 8.0: Accelerates base-catalyzed ester hydrolysis and nucleophilic cyclization 5.

  • Optimal Range: The compound exhibits maximum stability in weakly acidic to neutral environments (pH 5.0 – 7.0) 6.

Mechanism A Enalaprilat tert-Butyl Ester (Intact Molecule) B Acidic pH (< 4.0) Protonation of Ester Oxygen A->B E Thermal Stress / pH Extremes (Activation Energy Reached) A->E C tert-Butyl Cleavage (Loss of Isobutylene) B->C D Enalaprilat (Free Diacid) C->D D->E Secondary Pathway F Intramolecular Cyclization (Nucleophilic Attack by 2° Amine) E->F G Diketopiperazine (DKP) Derivative F->G

Fig 1. Mechanistic pathways of Enalaprilat tert-Butyl Ester degradation in solution.

Troubleshooting Guides for Analytical Workflows

Issue 1: Rapid loss of the tert-butyl group during LC-MS/HPLC analysis.

  • Symptom: Appearance of a secondary peak with a mass shift of -56 Da (loss of isobutylene) in the chromatogram.

  • Causality: Standard LC-MS mobile phases often utilize 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA), creating a microenvironmental pH of ~2.0. This highly acidic environment protonates the ester during the chromatographic run or while sitting in the autosampler, forcing heterolytic cleavage 1.

  • Resolution:

    • Replace TFA/FA with a volatile, near-neutral buffer such as 10 mM Ammonium Acetate (adjusted to pH 6.0).

    • Maintain the autosampler temperature strictly at 4°C to kinetically suppress the acid-catalyzed reaction rate.

Issue 2: Appearance of a Diketopiperazine (DKP) degradant during sample storage.

  • Symptom: Detection of a cyclized mass (-18 Da from the free acid form) increasing over time.

  • Causality: DKP formation requires an activation energy of approximately 195 kJ/mol 7. Storing solutions at room temperature provides the necessary thermal energy to reach the transition state for intramolecular nucleophilic attack 8.

  • Resolution:

    • Store primary stock solutions in anhydrous organic solvents (e.g., DMSO) at -20°C to eliminate hydrolytic and thermal drivers.

    • Avoid repeated freeze-thaw cycles which can cause localized pH shifts in the hydration shell.

Troubleshooting Start Degradation Detected in LC-MS/HPLC Check Identify Mass Shift (Δ Mass) Start->Check IsDKP Cyclized Mass (DKP Formation) Check->IsDKP IstBu -56 Da Shift (tert-Butyl Loss) Check->IstBu SolDKP Action: Reduce Temp to 4°C Buffer to pH 5.0-7.0 IsDKP->SolDKP SoltBu Action: Remove Acidic Modifiers (e.g., TFA/FA) from Solvents IstBu->SoltBu

Fig 2. Decision tree for troubleshooting Enalaprilat tert-Butyl Ester instability.

Quantitative Stability Data

The following table summarizes the kinetic degradation profile of Enalaprilat derivatives across various microenvironments, allowing you to predict sample viability based on storage conditions.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life (t1/2)Kinetic Driver
pH 2.0 (Aqueous, 25°C)tert-Butyl Ester Cleavage< 2 hoursH⁺ catalyzed carbocation formation
pH 6.0 (Aqueous, 4°C)Minimal (Stable)> 30 daysThermal suppression & neutral pH
pH 9.0 (Aqueous, 25°C)DKP Cyclization & Hydrolysis~ 12 hoursBase-catalyzed nucleophilic attack
Solid State (137°C)DKP CyclizationMinutesEndothermic transition state reached

Self-Validating Experimental Protocol

To ensure absolute confidence in your biological or analytical assays, do not assume solution stability. Implement the following self-validating protocol for the pH-Controlled Preparation and Storage of Enalaprilat tert-Butyl Ester Solutions .

Phase 1: Preparation
  • Buffer Formulation: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH strictly to 6.0 using 0.1 M KOH or HCl. Causality: This specific pH prevents both acid-catalyzed carbocation formation and base-catalyzed nucleophilic cyclization.

  • Primary Stock: Dissolve the lyophilized Enalaprilat tert-Butyl Ester powder in anhydrous LC-MS grade DMSO to a concentration of 10 mM. Aliquot immediately into amber glass vials and store at -20°C.

  • Working Solution: Dilute the DMSO stock into the pH 6.0 phosphate buffer to your desired working concentration (e.g., 100 µM) immediately prior to the experiment. Keep on ice (4°C).

Phase 2: The Self-Validation System

To prove that your observed results are due to the protocol's protective environment and not an analytical failure (e.g., detector insensitivity), you must run a parallel validation check.

  • Create a Stressed Control: Take a 100 µL aliquot of your working solution and add 5 µL of 10% Trifluoroacetic Acid (TFA) to drop the pH to ~2.0. Incubate at room temperature for 2 hours.

  • Analytical Verification: Inject both the Working Solution and the Stressed Control into your HPLC-UV (detection at 215 nm) or LC-MS system.

  • Validation Criteria:

    • The Working Solution must show a single intact peak.

    • The Stressed Controlmust show a -56 Da mass shift (or a distinct secondary peak corresponding to free Enalaprilat).

References

  • 2Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulatio. Source: imrpress.com.

  • 5Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Source: scielo.br.

  • 4Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Source: kfupm.edu.sa.

  • 3Stability testing of enalapril maleate in different laboratory solvents. Source: benchchem.com.

  • 6pH of enalapril maleate 0.1 mg/mL and 1.0 mg/mL in sugar-free and sugar-containing vehicles. Source: researchgate.net.

  • 1Tert-Butyl Transfer: A Versatile Reaction In Organic Synthesis. Source: leucotron.com.br.

  • 7Reaction kinetics of solid-state cyclization of enalapril maleate investigated by isothermal FT-IR microscopic system. Source: researcher.life.

  • 8Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system. Source: researchgate.net.

Sources

Troubleshooting

Enalaprilat tert-Butyl Ester solubility issues and solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with Enalaprilat tert-Butyl Ester (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with Enalaprilat tert-Butyl Ester (CAS: 674796-29-3) .

Enalaprilat tert-Butyl Ester is a critical metabolite standard and synthetic intermediate. However, its unique structure—combining a highly lipophilic tert-butyl protecting group with an amphoteric/zwitterionic core (a secondary amine and a free carboxylic acid)—creates notorious solubility and stability bottlenecks during in vitro assays and analytical method development.

This guide synthesizes field-proven methodologies and thermodynamic principles to help you achieve stable, reproducible solutions.

Part 1: Physicochemical Profile & Solvent Compatibility

Before troubleshooting, it is critical to understand the baseline solubility metrics of the compound. The bulky tert-butyl ester significantly alters the solvation dynamics compared to its parent compound, enalaprilat[1].

Table 1: Quantitative Solubility & Physicochemical Data

PropertyValueMechanistic Implication
Molecular Weight 404.50 g/mol Requires precise molarity calculations for stock prep[1].
DMSO Solubility ~25 - 30 mg/mLHigh dielectric constant disrupts intermolecular hydrogen bonds[2][3].
DMF Solubility ~15 - 20 mg/mLExcellent alternative to DMSO if oxidation is a concern[2][3].
Methanol / Chloroform Slightly SolubleInsufficient for high-concentration stock solutions[4].
Aqueous Buffers Practically InsolubleHydrophobic tert-butyl group dominates solvation energy[2].
Optimal Stability pH 5.0 - 7.0Prevents acid-catalyzed cyclization and base-catalyzed hydrolysis[2].
Storage Temperature 2 - 8°C (Short term) / -20°C (Long term)Minimizes thermal degradation kinetics[1].

Part 2: Troubleshooting FAQs

Q1: Why is my Enalaprilat tert-Butyl Ester precipitating immediately when diluted into aqueous assay buffers? Causality: The addition of the bulky, non-polar tert-butyl group significantly increases the lipophilicity of the molecule. When you transition the compound from a 100% organic stock (like DMSO) into an aqueous buffer, the sudden drop in the solvent's solvating power forces the hydrophobic moiety out of solution, leading to rapid nucleation and precipitation. Solution:

  • Pre-dilution: Never add the organic stock directly to a large volume of cold buffer. Instead, perform a serial dilution using a transitional solvent mixture (e.g., 50% DMSO / 50% Buffer).

  • Cosolvents: Ensure your final assay buffer contains at least 0.5% to 1% DMSO or a suitable surfactant (like Tween-20) to lower the interfacial tension.

  • Temperature: Warm your aqueous buffer to 25°C–30°C prior to adding the compound.

Q2: I observed multiple unknown peaks in my HPLC chromatogram after storing my stock solution for a week. What caused this degradation? Causality: Enalapril derivatives are highly sensitive to pH-dependent degradation[2]. If your solvent or buffer was not strictly pH-controlled, the molecule likely degraded. In acidic environments (pH < 5.0), the molecule undergoes intramolecular cyclization to form a diketopiperazine (DKP) derivative. In alkaline environments (pH > 7.0), the ester bond is susceptible to nucleophilic attack by hydroxyl ions, yielding enalaprilat and tert-butanol[2]. Solution: Always verify the apparent pH of your stock solutions. If using aqueous mixtures, strictly buffer the solution to pH 6.0 using a phosphate or MES buffer. Store aliquots at -20°C and avoid freeze-thaw cycles.

Q3: Can I use heat or extended sonication to force the compound into methanol? Causality: While the compound is "slightly soluble" in methanol[4], applying heat (especially >40°C) or high-energy sonication introduces thermal energy that accelerates the aforementioned degradation kinetics, particularly ester hydrolysis if trace water is present. Solution: Do not force dissolution in suboptimal solvents. Switch to a primary aprotic solvent like anhydrous DMSO or DMF, which thermodynamically favors the dissolution of this compound at room temperature without the need for destructive thermal energy.

Part 3: Mechanistic Degradation Pathway

Understanding the degradation pathways is essential for maintaining the scientific integrity of your assays. The diagram below illustrates the pH-dependent structural vulnerabilities of Enalaprilat tert-Butyl Ester.

G Enal_tBu Enalaprilat tert-Butyl Ester (Stable at pH 5.0 - 7.0) Acidic Acidic Conditions (pH < 5.0) Enal_tBu->Acidic Protonation Basic Alkaline Conditions (pH > 7.0) Enal_tBu->Basic Hydroxyl Attack DKP Diketopiperazine (DKP) Degradation Product Acidic->DKP Intramolecular Cyclization Enalaprilat Enalaprilat + tert-Butanol (Hydrolysis Products) Basic->Enalaprilat Ester Cleavage

Fig 1: pH-dependent degradation pathways of Enalaprilat tert-Butyl Ester.

Part 4: Standard Operating Procedure (SOP) for Stock Preparation

To ensure a self-validating and reproducible workflow, follow this protocol for preparing a 10 mM stock solution.

Phase 1: Equilibration & Weighing

  • Remove the Enalaprilat tert-Butyl Ester vial from the refrigerator (2-8°C) or freezer (-20°C)[1].

  • Critical Step: Allow the vial to equilibrate to room temperature (approx. 30 minutes) before opening. Opening a cold vial causes atmospheric moisture to condense on the powder, which will trigger hydrolysis over time.

  • Weigh the required mass (e.g., 4.04 mg for 1 mL of 10 mM stock) using an analytical balance.

Phase 2: Primary Dissolution

  • Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the powder[2][3].

  • Vortex gently for 30–60 seconds.

  • Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent with no visible particulates. If particulates remain, apply mild sonication in a water bath (max 25°C) for no more than 2 minutes.

Phase 3: Aliquoting & Storage

  • Divide the stock into single-use aliquots (e.g., 50 µL per tube) using low-bind microcentrifuge tubes.

  • Purge the headspace of the tubes with dry Nitrogen or Argon gas to displace oxygen and moisture.

  • Store immediately at -20°C.

Phase 4: Aqueous Working Solution Dilution (Assay Day)

  • Thaw a single aliquot at room temperature.

  • Prepare your assay buffer, ensuring the pH is strictly calibrated between 5.5 and 6.5.

  • Add the DMSO stock to the buffer dropwise while maintaining continuous, vigorous vortexing to prevent localized high-concentration zones that lead to nucleation.

References

  • Bio-Fount. Enalaprilat tert-Butyl Ester Solubility Data. Retrieved from: [Link]

Sources

Optimization

Removal of tert-butyl group from Enalaprilat ester without side reactions

Welcome to the Technical Support Center for Angiotensin-Converting Enzyme (ACE) inhibitor synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the deprotection...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Angiotensin-Converting Enzyme (ACE) inhibitor synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the deprotection of tert-butyl enalaprilat esters to yield the active diacid, Enalaprilat.

Removing a tert-butyl group from a peptidomimetic backbone containing a proline residue presents unique chemical challenges. Below, you will find mechanistic explanations, troubleshooting FAQs, quantitative method comparisons, and self-validating experimental protocols to ensure high-yield cleavage without side reactions.

Mechanistic Overview & Troubleshooting Workflow

The deprotection of tert-butyl esters typically relies on strong acids (like Trifluoroacetic Acid, TFA) via an


 mechanism. However, the enalaprilat backbone contains a secondary amine and a proline residue, making it highly susceptible to two major side reactions: Diketopiperazine (DKP) formation  and N-alkylation  [1][2].

G A tert-Butyl Enalaprilat Intermediate B Standard Acidic Cleavage (TFA/DCM) A->B Unoptimized approach E Optimized Protocol (TFA + TIS Scavenger, <20°C) A->E Optimized chemical F Mild Alternative (Enzymatic Hydrolysis) A->F Biocatalytic C Side Reaction: DKP Formation (Proline-driven cyclization) B->C Thermal/Base stress D Side Reaction: Alkylation (tert-Butyl Cation) B->D Lack of scavenger G Pure Enalaprilat (Target Molecule) E->G High yield, low impurities F->G Excellent selectivity

Caption: Workflow for mitigating DKP cyclization and alkylation side reactions during enalaprilat deprotection.

Troubleshooting Guide & FAQs

Q1: I am observing a massive loss of yield and a +M-18 / cyclic byproduct during TFA deprotection. What is happening? Causality & Solution: You are observing Diketopiperazine (DKP) formation . Enalaprilat contains a proline residue, which induces a higher population of the cis-amide bond conformation. During deprotection—or more commonly, during the subsequent neutralization step—the secondary amine is free-based. It swings around and nucleophilically attacks the ester/acid carbonyl, ejecting tert-butanol or water to form a highly stable 6-membered DKP ring [2][4]. Fix: Keep the reaction temperature strictly below 20°C. Crucially, do not use aqueous base (e.g.,


) to neutralize the TFA during workup.  Instead, remove TFA by co-evaporation with toluene to maintain the amine as a non-nucleophilic protonated salt.

Q2: LC-MS shows a byproduct with a +56 Da mass shift. How do I prevent this? Causality & Solution: Acidic cleavage of the tert-butyl group generates a highly reactive tert-butyl carbocation. If left unquenched, this cation will electrophilically attack the secondary amine of the enalaprilat backbone (N-alkylation). Fix: You must incorporate a carbocation scavenger. Triisopropylsilane (TIS) is the industry standard. TIS acts as a hydride donor; the tert-butyl carbocation abstracts a hydride from TIS to form isobutane gas, irreversibly quenching the reactive species [1].

Q3: My substrate contains other acid-labile groups. Can I remove the tert-butyl ester under neutral conditions? Causality & Solution: Yes, via biocatalysis. Esterases from Bacillus subtilis or Lipase A from Candida antarctica (CAL-A) possess a specific GGG(A)X-motif that accommodates sterically hindered tertiary esters. These enzymes can selectively hydrolyze tert-butyl esters at pH 7.0 without inducing DKP formation or requiring harsh acids [3].

Quantitative Data: Deprotection Method Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the expected outcomes of various deprotection strategies applied to proline-containing peptidomimetics like enalaprilat.

MethodReagent CocktailTemp (°C)Scavenger UsedDKP Formation (%)Target Yield (%)
Standard Acidic 50% TFA in DCM25 - 40None15 - 30%60 - 70%
Optimized Acidic 50% TFA / 2.5% TIS / 2.5%

0 - 15TIS +

< 2%90 - 95%
Lewis Acid

in DCM
25None5 - 10%75 - 80%
Enzymatic CAL-A Lipase, Phosphate Buffer30N/ANot Detected85 - 90%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that side-reactions are mitigated before proceeding to the next step.

Protocol A: Optimized Acidic Cleavage (TFA/TIS/H₂O System)

This is the recommended protocol for scalable, chemical deprotection.

  • Preparation: Dissolve the tert-butyl enalaprilat intermediate in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes.

  • Cocktail Formulation: In a separate vessel, prepare the cleavage cocktail: TFA : DCM : TIS :

    
     in a volume ratio of 50:45:2.5:2.5.
    
  • Addition: Add the cleavage cocktail dropwise to the substrate solution over 10 minutes to prevent exothermic spikes.

  • Reaction: Stir the mixture at 0°C to 15°C for 2–3 hours.

    • Validation Checkpoint: Monitor by HPLC. The reaction is complete when the starting material peak is <1%. Do not let the reaction run overnight, as DKP formation increases with time.

  • Workup (Critical): Do not quench with water or aqueous base. Concentrate the mixture under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 25°C.

  • TFA Removal: Add 10 mL of toluene to the crude residue and evaporate under reduced pressure. Repeat this co-evaporation step three times to azeotropically remove residual TFA.

  • Isolation: Triturate the resulting oil in ice-cold diethyl ether. The enalaprilat TFA salt will precipitate as a white solid. Filter and dry under vacuum.

Protocol B: Enzymatic Cleavage (Mild Biocatalysis)

Use this protocol if the substrate contains highly sensitive functional groups that cannot tolerate TFA.

  • Solubilization: Dissolve the substrate in a minimal volume of co-solvent (e.g., 10% tert-butanol or DMSO) to aid solubility.

  • Buffer Addition: Dilute the solution into 100 mM sodium phosphate buffer, adjusting the final pH to exactly 7.0.

  • Biocatalyst Addition: Add immobilized Lipase A from Candida antarctica (CAL-A) at 15 wt% relative to the substrate.

  • Incubation: Incubate the suspension at 30°C with gentle orbital shaking (150 rpm) for 24–48 hours.

    • Validation Checkpoint: Monitor by LC-MS. The absence of a +M-18 peak confirms that DKP formation has been successfully avoided.

  • Termination: Filter the mixture through a Celite pad to remove the immobilized enzyme.

  • Isolation: Lyophilize the aqueous filtrate to recover the free enalaprilat diacid.

References

  • Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides ResearchGate / Chemistry—Methods (2025) URL:[Link]

  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety Journal of Organic Chemistry / PubMed (2005) URL:[Link]

  • Continuous one-flow multi-step synthesis of active pharmaceutical ingredients Chemical Science / SciSpace (2020) URL:[Link]

Troubleshooting

Technical Support Center: Resolution of Enalaprilat tert-Butyl Ester Diastereomers

As a Senior Application Scientist, I frequently encounter researchers struggling to achieve baseline separation of Enalaprilat tert-Butyl Ester diastereomers. The primary challenge in analyzing this compound is not merel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to achieve baseline separation of Enalaprilat tert-Butyl Ester diastereomers. The primary challenge in analyzing this compound is not merely resolving its chiral centers, but overcoming the severe chromatographic artifacts caused by conformational isomerism.

This guide is designed to provide you with the mechanistic causality behind these phenomena, self-validating troubleshooting workflows, and field-proven protocols to isolate true diastereomers (e.g., SSS vs. SRS/SSR configurations) from transient rotamers.

Diagnostic Workflow: Rotamer vs. Diastereomer

Before adjusting your mobile phase gradients, you must determine whether the peak splitting you observe is due to actual diastereomeric impurities or cis-trans isomerization. Use the decision tree below to guide your initial troubleshooting.

G Start Observe Peak Splitting in HPLC Chromatogram TestTemp Run Temperature Gradient Assay (Inject at 20°C, 35°C, 50°C) Start->TestTemp Decision Do the peaks coalesce at elevated temperature? TestTemp->Decision Rotamer Diagnosis: cis-trans Rotamers (Conformational Isomerism) Decision->Rotamer Yes Diastereomer Diagnosis: Diastereomers (e.g., SSS vs SRS) Decision->Diastereomer No ActionRotamer Action: Increase Temp (≥45°C), Decrease Flow Rate Rotamer->ActionRotamer ActionDiast Action: Optimize Chiral/Achiral Stationary Phase & pH Diastereomer->ActionDiast

Diagnostic workflow for distinguishing cis-trans rotamers from true diastereomers.

Frequently Asked Questions (FAQs)

Q: Why does my pure Enalaprilat tert-Butyl Ester standard show multiple peaks or a broad plateau? A: Enalaprilat and its ester derivatives contain a tertiary amide bond between the alanyl and prolyl residues. Because this bond lacks a hydrogen atom on the nitrogen, the steric hindrance is similar for both configurations, making the energy barrier for cis-trans isomerization relatively low (ΔG* ≈ 87–92 kJ/mol) [1]. At room temperature, the rate of interconversion is on the exact same timescale as the chromatographic separation. This slow exchange leads to peak broadening, plateau formation between peaks, or distinct peak splitting, which is often misidentified as diastereomeric impurities[2].

Q: How do I definitively distinguish between a diastereomeric impurity and a cis-trans rotamer? A: You must utilize a self-validating thermodynamic assay (see Protocol A). Because cis-trans isomerization is temperature-dependent, increasing the column temperature will increase the interconversion rate. If the split peaks coalesce into a single, sharp, time-averaged peak at elevated temperatures (e.g., 50°C), the phenomenon is due to rotamers. If the peaks remain resolved, they are true diastereomers (e.g., the SRS or SSR configurations)[3]. You can orthogonally validate this using 1H-NMR NOEDIFF experiments, which typically reveal a ~75:25 trans:cis ratio at 25°C[2].

Q: How can I resolve the actual diastereomers (SSS vs. SRS) without rotamer interference? A: To achieve baseline resolution of the diastereomers, you must first suppress the rotameric splitting. This is achieved by operating the HPLC at an elevated temperature (40–50°C) to coalesce the rotamers, combined with a low flow rate (e.g., 0.5 mL/min) to increase on-column residence time, allowing complete averaging of the conformers. A mobile phase of acidic phosphate buffer (pH 2) with acetonitrile or methanol is highly effective for resolving the SSS, SRS, and SSR diastereomers of enalaprilat derivatives [4].

Quantitative Data: Thermodynamics & Chromatographic Impact

Understanding the physical chemistry of the molecule allows you to manipulate the chromatography logically. Below is a summary of the thermodynamic parameters governing Enalaprilat isomerization and how specific HPLC conditions impact the outcome.

Parameter / ConditionValue / ObservationChromatographic ImpactCausality
Activation Energy (ΔG trans→cis)*~87.2 kJ/mol[1]Peak plateauing at 20-25°CThe interconversion rate matches the column transit time, smearing the peak.
Trans:Cis Ratio (25°C) ~75:25[2]Asymmetric split peaksThe trans conformer is thermodynamically favored and typically elutes first.
Elevated Temperature (≥45°C) Increased

Single sharp peak per diastereomerRapid interconversion yields a time-averaged elution profile, merging rotamers[3].
Decreased Flow Rate Increased

Improved peak symmetryAllows more interconversion cycles on-column, sharpening the coalesced peak[3].
Low pH (pH 2.0) Protonated carboxylatesEnhanced diastereomer resolutionSuppresses secondary interactions with residual silanols and stabilizes the conformer[4].

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Rotamer Coalescence Assay

Use this protocol to prove whether an unknown peak is a degradation product/diastereomer or merely a conformational artifact.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of Enalaprilat tert-Butyl Ester in the initial mobile phase.

  • Baseline Run (Room Temperature):

    • Inject 10 µL onto a standard C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Set the column oven to 20°C .

    • Set the flow rate to 1.0 mL/min .

    • Observation: Record the presence of split peaks or a broad plateau.

  • Thermodynamic Stressing:

    • Perform sequential injections of the exact same vial at 35°C and 50°C .

  • Flow Rate Modulation:

    • While maintaining the oven at 50°C, reduce the flow rate to 0.5 mL/min and inject again.

  • Validation Logic:

    • If the secondary peak disappears and merges into the primary peak with increased theoretical plates (sharper peak), the splitting was caused by cis-trans rotamers.

    • If the secondary peak remains distinct and its resolution from the main peak improves or stays constant, it is a true diastereomer (e.g., SRS-Enalaprilat ester)[4].

Protocol B: High-Resolution Diastereomer Separation (SSS vs. SRS/SSR)

Once rotameric splitting is suppressed, use this method to quantify diastereomeric purity.

  • Column Selection: Install an end-capped Octadecyl silica (C18) or C8 column (250 x 4.6 mm, 5 µm). A high carbon load provides the necessary hydrophobic surface area for diastereomer discrimination.

  • Mobile Phase Preparation:

    • Buffer (A): Prepare 20 mM Potassium Dihydrogen Phosphate (

      
      ). Adjust the pH to exactly 2.0  using orthophosphoric acid.
      
    • Organic (B): HPLC-grade Acetonitrile (Alternatively, a Methanol/THF mixture can be used for alternative selectivity).

  • System Parameters:

    • Column Temperature: 45°C (Critical for rotamer suppression).

    • Flow Rate: 0.8 mL/min (Balances analysis time with on-column residence time).

    • Detection: UV at 215 nm .

    • Gradient: Isocratic elution at 65% Buffer (A) : 35% Organic (B), or optimized based on your specific column dead volume[4].

  • Execution & Analysis: Inject the diastereomeric mixture. Because the elevated temperature forces the cis-trans rotamers to elute as a single entity, the subtle stereochemical differences of the SSS (active API configuration), SRS, and SSR diastereomers will dictate their retention times, resulting in baseline resolution.

References

  • Trapp et al. (2004). Determination of the cis-trans isomerization barrier of enalaprilat by dynamic capillary electrophoresis and computer simulation. Electrophoresis.[Link]

  • Bouabdallah et al. (2003). RP-HPLC and NMR study of cis-trans isomerization of enalaprilat. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Trabelsi et al. (2000). Study of the cis-trans isomerization of enalapril by reversed-phase liquid chromatography. Journal of Chromatography A.[Link]

  • Kaufman et al. (1997).Method for analyzing isomers of enalapril and enalaprilat.

Sources

Optimization

Matrix effects in Enalaprilat tert-Butyl Ester bioanalysis

Topic: Matrix Effects in Enalaprilat tert-Butyl Ester LC-MS/MS Bioanalysis Overview Welcome to the Technical Support Center for the bioanalysis of Enalaprilat tert-Butyl Ester. This guide provides authoritative troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Matrix Effects in Enalaprilat tert-Butyl Ester LC-MS/MS Bioanalysis

Overview Welcome to the Technical Support Center for the bioanalysis of Enalaprilat tert-Butyl Ester. This guide provides authoritative troubleshooting strategies for mitigating matrix effects (ME) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for bioanalytical scientists and drug development professionals, these self-validating protocols focus on the causality behind experimental choices to ensure rugged, high-throughput assays.

Diagnostic Workflows & Mechanistic Pathways

To effectively troubleshoot, we must first understand the logical progression of ME diagnosis and the physical mechanism of signal suppression in the ion source.

ME_Workflow Start Observe Signal Variation in Enalaprilat t-Butyl Ester Assess Quantitative ME Assessment (Post-column infusion & Post-extraction spike) Start->Assess Decision Is Matrix Factor (MF) outside 0.85 - 1.15? Assess->Decision Opt1 Optimize Chromatography (Shift retention time away from phospholipids) Decision->Opt1 Yes (Co-elution) Opt2 Enhance Sample Prep (Switch from PPT to Mixed-Mode SPE) Decision->Opt2 Yes (High background) Opt3 Change Ionization (Evaluate APCI vs ESI) Decision->Opt3 Yes (Severe ESI suppression) Valid Proceed to Method Validation Decision->Valid No (ME controlled) Opt1->Assess Opt2->Assess Opt3->Assess

Logical workflow for diagnosing and resolving LC-MS/MS matrix effects.

ESI_Suppression Droplet ESI Droplet (Analyte + Matrix) Evap Solvent Evaporation Droplet->Evap Surface Surface Competition (Phospholipids vs. Analyte) Evap->Surface Suppression Ion Suppression (Analyte uncharged) Surface->Suppression Analyte displaced Emission Ion Emission (Matrix charged) Surface->Emission Matrix favored

Mechanistic pathway of ESI ion suppression by endogenous plasma components.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing severe ion suppression for Enalaprilat tert-Butyl Ester in positive ESI mode? Expert Insight: Enalaprilat tert-Butyl Ester is typically analyzed in positive Electrospray Ionization (ESI+) mode. Biological matrices like human plasma contain high concentrations of endogenous glycerophosphocholines (phospholipids). During the ESI droplet desolvation process, these highly surface-active phospholipids outcompete the analyte for available protons and surface sites on the droplet. Because the tert-butyl esterification increases the lipophilicity of enalaprilat, the analyte often co-elutes with early-to-mid eluting phospholipid species on reversed-phase C18 columns. This competition leads to a localized depletion of charge and subsequent signal suppression, a well-documented vulnerability of HPLC-MS/MS systems[1].

Q2: How do I systematically evaluate the matrix effect to prove it is causing my sensitivity drop? Expert Insight: You must decouple extraction recovery from ionization efficiency. We recommend a self-validating quantitative matrix factor (MF) approach[2]. Causality: By comparing the response of the analyte spiked into an already-extracted blank matrix against a neat solution, you isolate the ion source events from sample loss during extraction. Protocol:

  • Prepare a neat standard solution of Enalaprilat tert-Butyl Ester at the Low, Mid, and High Quality Control (QC) concentrations.

  • Extract blank matrix (e.g., plasma) from six different individual lots using your current sample preparation method.

  • Post-extraction, spike the blank extracts with the analyte to match the QC concentrations.

  • Inject both the neat solutions (A) and the post-extraction spiked samples (B) into the LC-MS/MS.

  • Calculate the Matrix Factor: MF = Peak Area (B) / Peak Area (A). An MF < 0.85 indicates significant ion suppression.

Q3: Protein precipitation (PPT) isn't clearing the matrix effects. What is the authoritative protocol for extraction? Expert Insight: While PPT removes bulk proteins, it leaves >95% of phospholipids in the extract, which abolishes sensitivity for trace-level quantification. To achieve a high-throughput, interference-free extract, you must switch to Solid-Phase Extraction (SPE)[1]. Polymeric mixed-mode or specialized SPE cartridges (e.g., SOLA) provide superior cleanup by allowing orthogonal wash steps that strip away phospholipids while retaining the moderately lipophilic ester[3].

Quantitative Data: Sample Preparation Comparison

The following table summarizes the causal relationship between extraction methodology and matrix effects for enalaprilat derivatives in human plasma.

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Clinical Suitability
Protein Precipitation (Acetonitrile) 92 - 96%0.55 - 0.65 (Severe Suppression)< 5%Poor (High ME)
Liquid-Liquid Extraction (Ethyl Acetate) 55 - 65%0.85 - 0.90 (Moderate)~ 75%Marginal (Low Recovery)
Solid-Phase Extraction (Polymeric) 85 - 95%0.98 - 1.02 (Negligible ME)> 95%Optimal [1][3]
Self-Validating Experimental Protocol: Optimized SPE Workflow

To ensure a self-validating system, this SPE protocol utilizes pH manipulation to control the ionization state of Enalaprilat tert-Butyl Ester. By lowering the loading pH, the carboxylic acid moiety remains protonated (neutral), maximizing hydrophobic retention on the polymeric sorbent, while the basic wash removes polar interferences.

Materials Required:

  • Polymeric SPE Cartridges (e.g., 10 mg/1 mL)[3]

  • 2% Phosphoric Acid (

    
    ) in Water
    
  • 0.1% Formic Acid in Water

  • 2% Ammonium Hydroxide (

    
    ) in Methanol
    

Step-by-Step Methodology:

  • Sample Pretreatment: Aliquot 200 µL of human plasma. Add 10 µL of Internal Standard (e.g., stable-isotope labeled Enalaprilat-d5). Add 200 µL of 2%

    
     to disrupt protein binding and ensure the analyte is in a neutral state. Vortex for 30 seconds.
    
  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of LC-MS grade Water. Do not allow the sorbent bed to dry.

  • Loading: Apply the pretreated sample to the cartridge. Allow it to flow through under gravity or low positive pressure (approx. 1-2 psi)[1].

  • Washing (Critical Step for ME Reduction):

    • Wash 1: Pass 1 mL of 0.1% Formic Acid in water to remove salts and highly polar matrix components[3].

    • Wash 2: Pass 1 mL of 5% Methanol in water to elute loosely bound endogenous interferences without breaking the analyte's hydrophobic interaction.

  • Elution: Elute the Enalaprilat tert-Butyl Ester using 2 × 200 µL of 2%

    
     in Methanol. The basic pH deprotonates the analyte's secondary amine, breaking the hydrophobic interaction and ensuring sharp elution[3].
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water). Sonicate for 5 minutes before injection.

References
  • Burckhardt BB, Laeer S. Sample Preparation and Extraction in Small Sample Volumes Suitable for Pediatric Clinical Studies: Challenges, Advances, and Experiences of a Bioanalytical HPLC-MS/MS Method Validation Using Enalapril and Enalaprilat. Int J Anal Chem. 2015.
  • Halder et al. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. PMC / nih.gov. 2017.
  • Thermo Fisher Scientific. LC–MS-MS Method for the Determination of Enalapril and Enalaprilat fro Human Plasma Using SOLA. LCGC International. 2022.

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability of Enalapril Esters: Mechanisms, Kinetics, and Formulation Strategies

Introduction Enalapril is a cornerstone angiotensin-converting enzyme (ACE) inhibitor, widely utilized in cardiovascular therapy. It is formulated as a prodrug—specifically, the ethyl ester of its active diacid metabolit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Enalapril is a cornerstone angiotensin-converting enzyme (ACE) inhibitor, widely utilized in cardiovascular therapy. It is formulated as a prodrug—specifically, the ethyl ester of its active diacid metabolite, enalaprilat. While the esterification is critical for enhancing lipophilicity and oral bioavailability, it introduces profound chemical instability. Formulating enalapril maleate is a classic challenge in drug development because the ester linkage is highly susceptible to environmental degradation, requiring precise microenvironmental control to maintain therapeutic efficacy and safety.

Mechanistic Causality of Ester Degradation

The degradation of the enalapril ester is not a singular process but a competition between two distinct pH- and moisture-dependent pathways. Understanding the causality behind these reactions is essential for rational formulation design.

  • Ester Hydrolysis (Saponification): Under alkaline conditions (pH > 5) or in the presence of excess moisture, the ethyl ester undergoes nucleophilic attack by hydroxide ions or water. This cleavage prematurely yields1 within the dosage form. Because enalaprilat is poorly absorbed in the gastrointestinal tract, this degradation directly reduces the drug's bioavailability[1].

  • Intramolecular Cyclization: Under acidic conditions (pH < 3) and elevated temperatures, the molecule undergoes a dehydration reaction followed by cyclization. The secondary amine of the alanyl-proline moiety acts as an internal nucleophile, attacking the ester carbonyl carbon. This expels ethanol and forms a stable, six-membered ring known as2. DKP is not only therapeutically inactive but also carries toxicity concerns[2].

Pathway Enalapril Enalapril (Ethyl Ester) Prodrug Enalaprilat Enalaprilat (Diacid) Active Metabolite Enalapril->Enalaprilat Hydrolysis (pH > 5, Moisture) DKP Diketopiperazine (DKP) Inactive/Toxic Degradant Enalapril->DKP Intramolecular Cyclization (pH < 3, Heat)

Degradation pathways of Enalapril ester under varying environmental conditions.

Comparative Stability Profiles and Kinetics

Quantitative stress testing reveals that enalapril maleate is highly stable in its pure, dry solid state but rapidly degrades when exposed to moisture, excipient interactions, or pH extremes in solution. The following table summarizes the degradation kinetics under various forced conditions based on 2[2].

Stress ConditionDurationEnalapril Remaining (%)Primary Degradant Formed
0.1 N NaOH (Alkaline) 30 minutes7.5%Enalaprilat (DA)
0.1 N HCl (Acidic) 24 hours80.4%Diketopiperazine (DKP) & DA
Water (Neutral) 24 hours95.2%DKP & DA
Solid Powder (70°C) 27 days~100.0%None (Highly Stable)
Tablet (40°C / 75% RH) 180 days< 90.0%DKP & DA

Data demonstrates that alkaline hydrolysis is the most aggressive degradation pathway for the ester in solution, while solid-dosage forms are primarily threatened by moisture-induced cyclization over time.

Formulation Strategies for Ester Stabilization

To objectively compare stabilization techniques, we must look at how different excipient strategies alter the chemical microenvironment to protect the ester bond.

  • In Situ Sodium Salt Formation: By reacting enalapril maleate with alkaline excipients (e.g., sodium carbonate) during wet granulation, the drug is converted to enalapril sodium. This neutralizes the acidic microenvironment, effectively halting DKP formation. However, to prevent the alkaline environment from triggering ester hydrolysis,1 to act as a hydrolysis inhibitor during the neutralization phase[1].

  • Microenvironmental pH Control via Organic Acids: Counterintuitively, adding specific organic acids can stabilize the ester. The addition of 3 in precise molar ratios creates a conformational matrix that sterically hinders both the hydrolysis of the ester group and the intramolecular cyclization to DKP[3].

  • Hydrophobic Barriers (Multiparticulates): In pelletized formulations, incorporating 10-20% 4 establishes a highly hydrophobic barrier. This physically repels moisture (preventing hydrolysis) and isolates the enalapril ester from reactive excipient surfaces, significantly outperforming standard microcrystalline cellulose matrices[4].

Experimental Protocol: Stability-Indicating HPLC Analysis

To ensure scientific integrity, any claim of ester stability must be verified through a self-validating analytical protocol. The following methodology outlines a stability-indicating HPLC workflow designed to baseline-resolve the parent ester from its polar and non-polar degradants.

Workflow Prep Sample Preparation (Enalapril Maleate) Stress Forced Degradation (Acid, Base, Heat) Prep->Stress HPLC HPLC Separation (RP-18 Column) Stress->HPLC Quant Quantification (Enalapril, DKP, DA) HPLC->Quant

Experimental workflow for stability-indicating HPLC analysis of Enalapril.

Step-by-Step Methodology:

Step 1: Sample Preparation & Forced Degradation

  • Alkaline Hydrolysis: Dissolve 10 mg of enalapril maleate in 10 mL of 0.1 N NaOH. Incubate at 25°C for exactly 30 minutes. The hydroxide ions will rapidly attack the ester linkage.

  • Acidic Cyclization: Dissolve 10 mg in 10 mL of 0.1 N HCl. Incubate at 80°C for 24 hours to force the dehydration and ring-closure mechanism.

Step 2: Neutralization (Crucial for Causality)

  • Immediately quench the stressed samples by adding equimolar amounts of HCl (to the alkaline sample) or NaOH (to the acidic sample). Causality: Failing to neutralize the sample will allow degradation to continue in the autosampler, invalidating the kinetic timepoints. Dilute with mobile phase to a working concentration of 100 µg/mL.

Step 3: Chromatographic Separation

  • Column: Use a reversed-phase RP-18 (C18) analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Utilize a mixture of methanol and phosphate buffer adjusted to pH 2.5. Causality: The acidic mobile phase ensures the carboxylate groups of enalaprilat remain protonated, preventing it from eluting in the void volume and allowing proper retention on the hydrophobic stationary phase.

  • Flow Rate & Detection: Set flow to 1.0 mL/min and monitor UV absorbance at 215 nm.

Step 4: System Suitability & Self-Validation

  • Inject a mixed standard. The system is only validated if the resolution factor (

    
    ) between all three peaks is > 2.0.
    
  • Expected Elution Order: Enalaprilat (highly polar, ~2.8 min)

    
     Enalapril (parent ester, ~9.8 min) 
    
    
    
    DKP (lipophilic ring, ~30.0 min). Calculate the degradation rate constant (
    
    
    ) using first-order kinetics.

References

  • Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method Source: SciELO URL
  • The impact of ionic excipients on stabilization of enalapril tablets by the formation of alkaline salt “in situ” Source: Pharma Excipients URL
  • Source: PubMed Central (NIH)
  • Stabilization of enalapril maleate with maleic acid Source: Google Patents URL

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Enalaprilat tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of analytical methods for Enalaprilat tert-Butyl Ester, a key derivative of Enalaprilat. As...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical methods for Enalaprilat tert-Butyl Ester, a key derivative of Enalaprilat. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but the scientific rationale behind the selection of methodologies and validation parameters. We will explore a comparative analysis of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is grounded in the principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4]

Introduction to Enalaprilat tert-Butyl Ester and the Imperative for Validated Analytical Methods

Enalaprilat is the active metabolite of the prodrug Enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[5][6] The tert-butyl ester of Enalaprilat is a significant variant, often used as a reference standard in impurity analysis or as a synthetic intermediate. The accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of Enalapril-related drug products.

The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[7][8] For Enalaprilat tert-Butyl Ester, this means establishing a reliable method to measure its concentration, whether as an active pharmaceutical ingredient (API), a related substance, or a metabolite in a biological matrix.

Comparative Analysis of Analytical Methods: HPLC-UV vs. LC-MS/MS

The choice of an analytical method is contingent on its intended application. For Enalaprilat tert-Butyl Ester, the two most relevant techniques are HPLC-UV and LC-MS/MS.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Primary Application Quality control, routine analysis of bulk drug and formulations.[9]Bioanalysis, impurity profiling, and trace level quantification.[3][10][11]
Sensitivity Moderate (ng/mL range).[12]High to very high (pg/mL to low ng/mL range).[3][13]
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the use of precursor and product ion transitions.[10]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively simple to operate and maintain.More complex instrumentation and method development.
Causality Behind Method Selection:
  • For Quality Control and Assay: HPLC-UV is often the more pragmatic choice. Its robustness, lower cost, and sufficient sensitivity for quantifying the main component in a drug substance or product make it ideal for routine testing environments.[12]

  • For Bioanalytical Studies and Trace Impurity Analysis: The superior sensitivity and specificity of LC-MS/MS are indispensable.[3][12] When measuring low concentrations of Enalaprilat tert-Butyl Ester in complex matrices like plasma, or when identifying and quantifying trace-level impurities, LC-MS/MS provides the necessary performance.[13]

The Validation Workflow: A Self-Validating System

A robust analytical method validation protocol is a self-validating system, where each parameter's assessment reinforces the method's suitability. The following diagram illustrates the logical flow of the validation process.

Analytical Method Validation Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_evaluation Evaluation & Reporting Define_ATP Define Analytical Target Profile (ATP) Method_Development Analytical Method Development & Optimization Define_ATP->Method_Development Validation_Protocol Develop Validation Protocol (Parameters & Acceptance Criteria) Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Execute Experiments Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Compare_Criteria Compare Results with Acceptance Criteria Data_Analysis->Compare_Criteria Compare_Criteria->Method_Development If criteria are not met (Method Refinement) Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report If criteria are met

Caption: Workflow of Analytical Method Validation as per ICH Guidelines.

Experimental Protocols for Validation

The following sections provide detailed, step-by-step methodologies for the validation of an HPLC-UV method for the quantification of Enalaprilat tert-Butyl Ester. The principles can be adapted for an LC-MS/MS method.

Proposed HPLC-UV Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2.2).[14] The increased lipophilicity of the tert-butyl ester compared to enalaprilat may require a higher initial percentage of acetonitrile.

  • Flow Rate: 1.5 mL/min.[9]

  • Detection Wavelength: 215 nm.[14]

  • Column Temperature: 50°C.[12]

Validation Parameter Protocols

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of Enalaprilat tert-Butyl Ester reference standard.

  • Prepare solutions of known related substances (e.g., Enalapril, Enalaprilat, and Enalapril Diketopiperazine).[4]

  • Prepare a placebo solution (if for a formulated product).

  • Spike the analyte solution with the related substances and placebo.

  • Inject and analyze all solutions.

  • Acceptance Criteria: The peak for Enalaprilat tert-Butyl Ester should be well-resolved from all other peaks (resolution > 2.0), and the peak purity should be confirmed using a diode array detector.

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a stock solution of Enalaprilat tert-Butyl Ester.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo mixture spiked with Enalaprilat tert-Butyl Ester at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Vary critical method parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase pH (e.g., ± 0.1).

    • Mobile phase composition (e.g., ± 2% organic).

  • Analyze the system suitability samples under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Analyte peak is resolved from all other peaks (Resolution > 2.0).
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio ≈ 3:1
LOQ Signal-to-Noise Ratio ≈ 10:1, with acceptable precision and accuracy.
Robustness System suitability parameters remain within limits under varied conditions.

Conclusion: A Framework for Trustworthy Analytical Data

The validation of an analytical method for Enalaprilat tert-Butyl Ester is a systematic process that ensures the reliability and integrity of the data generated. While HPLC-UV offers a robust and cost-effective solution for routine quality control, LC-MS/MS provides the enhanced sensitivity and specificity required for bioanalytical and trace-level applications. By following the principles and protocols outlined in this guide, which are firmly rooted in international regulatory standards, researchers and drug development professionals can confidently establish an analytical method that is fit for its intended purpose, ultimately contributing to the delivery of safe and effective pharmaceutical products.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. May 2018. [Link]

  • Patel, D. S., et al. (2011). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Bioanalysis, 3(19), 2189-2201. [Link]

  • Maurya, P., et al. (2019). A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-7. [Link]

  • Al-Ghananeem, A. M., et al. (2013). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. Journal of Analytical Methods in Chemistry, 2013, 856463. [Link]

  • Thongnopnua, P., et al. (2004). High-performance liquid chromatographic determination of enalapril in human plasma by enzyme kinetic analytical method. Journal of Chromatography B, 803(2), 263-269. [Link]

  • Google Patents. (1997).
  • Google Patents. (1998).
  • Yilmaz, B., & Erdem, A. F. (2018). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Acta Pharmaceutica Sciencia, 56(1), 35-50. [Link]

  • Kumar, P. S., et al. (2018). Analytical method development and validation of stability indicating rp-hplc method for assay. International Journal of Pharmaceutical and Biological Sciences, 8(3), 869-876. [Link]

  • de Oliveira, A. C. S., et al. (2021). A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. Analytical Methods, 13(4), 517-525. [Link]

  • SynThink. (n.d.). Enalapril EP Impurities & USP Related Compounds. [Link]

  • Ali, N. W., et al. (2018). Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities. International Journal of Applied Pharmaceutics, 10(1), 107-114. [Link]

  • Journal of Chemical Health Risks. (2024). Development and Validation of Simultaneous Estimation of Enalapril and Irbesartan by Spectroscopic Method. [Link]

  • Current issues in pharmacy and medicine. (2025). Development of HPLC method for the determination of enalapril in tablets using salts of chaotropic anions. [Link]

  • Nagarajan, G., et al. (2013). Development and validation of a RP- HPLC method for simultaneous estimation of enalapril maleate and ramipril in bulk and tablet. Der Pharmacia Lettre, 5(1), 69-76. [Link]

Sources

Validation

Enalaprilat tert-Butyl Ester as a Reference Standard for Impurity Analysis: A Comprehensive Comparison Guide

Introduction: The Critical Role of Impurity Profiling in ACE Inhibitors Enalapril is a widely prescribed prodrug that undergoes in vivo hydrolysis to form Enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling in ACE Inhibitors

Enalapril is a widely prescribed prodrug that undergoes in vivo hydrolysis to form Enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. During the synthesis of Enalapril and Enalaprilat, protecting groups are frequently employed to direct the stereospecific formation of peptide bonds. The tert-butyl group is a classic choice for protecting carboxylic acids during these intermediate stages. However, incomplete deprotection during the final synthetic steps can result in the retention of Enalaprilat tert-Butyl Ester (CAS 674796-29-3) as a process-related impurity [1].

As a Senior Application Scientist, I cannot overstate the importance of rigorous impurity profiling. Regulatory bodies, including the ICH, USP, and EP, mandate that unknown impurities in pharmaceutical formulations exceeding 0.10% must be identified and quantified. Using high-purity Enalaprilat tert-Butyl Ester as a reference standard is non-negotiable for method validation, ensuring that the analytical system can definitively resolve the active pharmaceutical ingredient (API) from its synthetic artifacts.

Mechanistic Pathway: Synthesis and Impurity Formation

To accurately quantify an impurity, one must first understand its chemical origin. The synthesis of Enalaprilat involves coupling a substituted phenylpropyl derivative with L-alanyl-L-proline. To prevent unwanted side reactions at the proline carboxylate, it is often protected as a tert-butyl ester. Subsequent acidic hydrolysis is intended to cleave this ester, yielding the free diacid (Enalaprilat). When this hydrolysis is incomplete, the tert-butyl ester persists in the final batch.

Pathway A Precursor Amino Acids (L-Alanyl-L-Proline) B Protection Step (tert-Butyl Esterification) A->B Isobutylene / H+ C Intermediate Complex (Coupling Reaction) B->C Phenylpropyl derivative D Deprotection (Acidic Hydrolysis) C->D Strong Acid E Enalaprilat (API) Target Product D->E Complete Cleavage F Enalaprilat tert-Butyl Ester (Impurity) D->F Incomplete Cleavage

Synthetic pathway of Enalaprilat and its tert-butyl ester impurity.

Comparative Analysis of Analytical Methods: HPLC-UV vs. LC-MS/MS

When selecting an analytical platform for quantifying Enalaprilat tert-Butyl Ester against a reference standard, laboratories typically choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC-UV is the workhorse of pharmaceutical quality control (QC) due to its robustness and alignment with pharmacopeial monographs. However, for trace-level bioanalytical studies or genotoxic screening, LC-MS/MS is required due to its superior sensitivity. The following table summarizes the quantitative performance data of these validated methods [2].

ParameterHPLC-UV (Standard QC)LC-MS/MS (Trace Analysis)
Primary Application API release testing, stability studiesPharmacokinetics, trace impurity profiling
Column C8 or C18 (e.g., 250 x 4.6 mm, 5 µm)Sub-2 µm C18 (e.g., 50 x 2.1 mm)
Detection UV Absorbance at 215 nmESI in Multiple Reaction Monitoring (MRM)
Limit of Quantitation (LOQ) ~0.062% (w/w)< 1.0 ng/mL
Linearity (r²) ≥ 0.999≥ 0.995
Run Time 10 - 15 minutes2.5 - 5.0 minutes
Cost & Complexity Low to ModerateHigh

Experimental Protocols: Self-Validating Systems

A protocol is only as good as its built-in validation. The following methodologies incorporate strict System Suitability Tests (SST) to ensure causality, reliability, and precision before any sample is analyzed.

Method A: HPLC-UV Quantification of Enalaprilat tert-Butyl Ester

Causality Note: We utilize a phosphate buffer adjusted to pH 2.2. Enalaprilat and its ester derivatives contain carboxylic acid moieties (pKa ~3.0). At pH 2.2, these groups are fully protonated, preventing ionic repulsion with the stationary phase and eliminating peak tailing. The detection wavelength of 215 nm is optimal for capturing the absorbance of the amide bonds and the aromatic ring [3].

  • Mobile Phase Preparation: Mix 20 mM potassium phosphate buffer (adjusted to pH 2.2 with phosphoric acid) and acetonitrile in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane.

  • Standard Preparation: Dissolve 10 mg of Enalaprilat tert-Butyl Ester reference standard in 100 mL of mobile phase to create a stock solution. Dilute to a working concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C8 (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 20 µL.

    • Temperature: 50°C (improves mass transfer and sharpens peaks).

  • System Suitability (Self-Validation): Inject the standard solution five times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the resolution between Enalaprilat and the tert-butyl ester impurity is ≥ 1.5.

  • Sample Analysis: Inject the prepared API sample and quantify the impurity using the established calibration curve.

Method B: LC-MS/MS for Trace Profiling

Causality Note: Phosphate buffers are non-volatile and will rapidly contaminate an MS ion source. Therefore, we substitute the mobile phase with volatile formic acid, which provides the necessary protons for positive Electrospray Ionization (ESI+) while maintaining high volatility.

  • Mobile Phase: Gradient elution using Water with 0.1% Formic Acid (A) and Methanol with 0.1% Formic Acid (B).

  • MS Conditions: ESI positive mode. Monitor the specific precursor-to-product ion transition for Enalaprilat tert-Butyl Ester (m/z 405.2 → specific fragment, typically m/z 234 based on collision energy optimization).

  • Validation: Run a matrix blank to ensure no isobaric interference exists at the specific retention time of the impurity.

Workflow S1 Sample Preparation (API Dissolution) S2 Chromatographic Separation (Reverse-Phase Column) S1->S2 S3A HPLC-UV Detection (pH 2.2 Buffer, 215 nm) S2->S3A Routine QC S3B LC-MS/MS Detection (Formic Acid, ESI-MRM) S2->S3B Trace Analysis S4 System Suitability Test Resolution > 1.5, RSD < 2.0% S3A->S4 S3B->S4 S5 Data Analysis & Impurity Quantification S4->S5 Pass Criteria

Analytical workflow comparing HPLC-UV and LC-MS/MS for impurity quantification.

Conclusion

The selection of Enalaprilat tert-Butyl Ester as a reference standard is a critical component of the analytical lifecycle for Enalapril formulations. While HPLC-UV provides a robust, cost-effective solution for routine batch release and stability testing, LC-MS/MS remains the gold standard for trace-level detection and pharmacokinetic profiling. By understanding the mechanistic origins of this impurity and applying self-validating experimental protocols, analytical scientists can ensure the highest levels of drug safety and efficacy.

References

  • Title: Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities Source: Innovare Academic Sciences / SciSpace URL: [Link]

  • Title: A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations Source: Analytical Methods (RSC Publishing) URL: [Link]

Sources

Comparative

Purity Analysis of Enalaprilat tert-Butyl Ester: A Comparative Guide to HPLC-UV and Modern Alternatives

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with ACE inhibitor intermediates. Enalaprilat tert-Butyl Ester (CAS 674796-29-3) is a critical synthetic intermediate and metabo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with ACE inhibitor intermediates. Enalaprilat tert-Butyl Ester (CAS 674796-29-3) is a critical synthetic intermediate and metabolite standard in the production and pharmacokinetic profiling of Enalapril.

Analyzing the purity of this compound presents a classic chromatographic challenge. Its structure contains a proline ring subject to cis-trans isomerization, leading to severe peak broadening at ambient temperatures, alongside multiple ionizable functional groups (a secondary amine and a carboxylic acid) that demand strict pH control. This guide objectively compares the optimized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against legacy pharmacopeial standards and modern alternatives like Green HPLC and LC-MS, providing a self-validating protocol for rigorous purity assessment.

The Mechanistic Challenge & Platform Comparison

Historically, the European Pharmacopoeia (EP) monograph for Enalapril and its related substances relied on a styrene-divinylbenzene copolymer column, a pH 6.8 mobile phase, and an extreme column temperature of 70°C. This legacy method is notorious for poor resolution between main components and rapid column degradation [1].

To achieve accurate purity analysis of Enalaprilat tert-Butyl Ester, we must select an analytical platform that addresses these physicochemical realities:

  • Proline Rotamerism: Requires elevated thermal energy to coalesce split peaks.

  • Silanol Interactions: Requires low pH to neutralize stationary phase silanols and prevent amine-induced tailing.

  • Lack of Strong Chromophores: Requires low-UV detection (215 nm), necessitating highly pure, UV-transparent mobile phases.

Performance Comparison of Analytical Platforms

The following table summarizes the quantitative and operational metrics of the optimized HPLC-UV method compared to alternative platforms[1, 2].

ParameterLegacy EP HPLC-UVOptimized HPLC-UV (Recommended)Green HPLC-UVUHPLC-MS
Primary Use Case Historical monographsRoutine QC & Purity Eco-friendly QCImpurity Elucidation
Column Temp 70°C (High column wear)50°C - 55°C 50°C40°C - 50°C
Mobile Phase Buffer pH 6.8 / ACNBuffer pH 2.2 - 3.0 / ACN Buffer pH 2.2 / EthanolFormic Acid / ACN
Run Time > 30 mins~ 20 mins ~ 12 mins< 5 mins
Resolution (

)
< 2.0 (Impurity A)> 3.5 > 3.0> 4.0 (Orthogonal

)
Sensitivity (LOD) ModerateHigh (0.021%) HighUltra-High (ppm/ppb)
Cost per Run MediumLow Very LowHigh

Analytical Decision Workflow

PurityAnalysis Sample Enalaprilat tert-Butyl Ester (CAS 674796-29-3) Prep Sample Preparation Diluent: Mobile Phase A Sample->Prep Decision Select Analytical Method Prep->Decision Legacy Legacy EP HPLC (pH 6.8, 70°C) Decision->Legacy Obsolete Optimized Optimized HPLC-UV (pH 2.2-3.0, 50°C) Decision->Optimized Routine QC LCMS UHPLC-MS (Impurity Profiling) Decision->LCMS R&D / ID Result1 Poor Resolution Column Degradation Legacy->Result1 Result2 Sharp Peaks High Reproducibility Optimized->Result2 Result3 Mass Confirmation (m/z 405.5 [M+H]+) LCMS->Result3

Workflow comparison for Enalaprilat tert-Butyl Ester purity analysis.

Experimental Protocol: Optimized HPLC-UV Method

This protocol is engineered as a self-validating system. Every parameter is chosen to enforce specific chemical behaviors, ensuring that if the system suitability criteria are met, the resulting purity data is indisputable.

Reagents & Mobile Phase Preparation
  • Buffer (Mobile Phase A): 20 mM Potassium Phosphate (

    
    ). Adjust the pH to 2.20 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm PTFE membrane.
    
    • Causality: At pH 2.2, the carboxylic acid moiety is fully protonated (neutral), and residual silanols on the C18 stationary phase are neutralized. This prevents secondary electrostatic interactions with the protonated secondary amine of the analyte, eliminating peak tailing [1, 2].

  • Organic Modifier (Mobile Phase B): HPLC-Grade Acetonitrile (ACN). (Note: For a Green Chemistry approach, HPLC-grade Ethanol can be substituted, though column backpressure will increase) [2].

Chromatographic Conditions
  • Column: Zorbax Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm (or equivalent high-density end-capped C18).

  • Column Temperature: 50°C to 55°C.

    • Causality: Elevating the temperature to 55°C overcomes the activation energy barrier for the cis-trans interconversion of the proline residue. This coalesces the rotamers into a single, sharp peak without subjecting the column to the destructive 70°C temperatures required by older methods [1].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

    • Causality: Enalaprilat derivatives lack extended conjugated

      
      -systems. 215 nm captures the 
      
      
      
      transitions of the amide/ester bonds and the isolated phenyl ring, maximizing the signal-to-noise ratio.
  • Injection Volume: 20 µL.

  • Gradient Program: Isocratic elution at 75% Buffer / 25% ACN is sufficient for standard purity checks. For complex impurity profiling (e.g., separating diketopiperazine degradation products), a linear gradient from 15% to 60% ACN over 20 minutes is recommended.

Sample Preparation
  • Accurately weigh 10.0 mg of Enalaprilat tert-Butyl Ester reference standard [3].

  • Dissolve in 10 mL of Mobile Phase A to yield a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature. Do not apply heat during sonication to prevent premature hydrolysis of the tert-butyl ester.

  • Dilute to a working concentration of 100 µg/mL using the mobile phase.

System Suitability (Self-Validation)

Before analyzing the sample batch, inject a resolution mixture containing Enalaprilat, Enalaprilat tert-Butyl Ester, and Enalapril Diketopiperazine.

  • Resolution (

    
    ):  Must be 
    
    
    
    between all adjacent peaks.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the Enalaprilat tert-Butyl Ester peak.
  • Relative Standard Deviation (RSD):

    
     for peak area across five replicate injections.
    
  • Logic: If

    
    , the buffer pH has drifted, allowing silanol interactions. If the peak is split or broad, the column oven has failed to reach the critical 50°C threshold required for rotamer coalescence.
    

Conclusion

While LC-MS remains the gold standard for structural elucidation of unknown impurities, the Optimized HPLC-UV method (pH 2.2, 55°C) is the superior choice for routine purity analysis of Enalaprilat tert-Butyl Ester. It successfully bridges the gap between the poor resolution of legacy pharmacopeial methods and the high operational costs of mass spectrometry, providing researchers with a robust, high-throughput, and highly reproducible analytical tool.

References

  • User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets. Journal of Chromatographic Science (Oxford Academic). Available at:[Link]

  • A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. Analytical Methods (RSC Publishing). Available at:[Link]

Validation

Certificate of Analysis for Enalaprilat tert-Butyl Ester

Analytical and Synthetic Comparison Guide: Enalaprilat tert-Butyl Ester vs. Alternative Protecting Groups As a Senior Application Scientist in pharmaceutical development, selecting the correct synthetic intermediates and...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Synthetic Comparison Guide: Enalaprilat tert-Butyl Ester vs. Alternative Protecting Groups

As a Senior Application Scientist in pharmaceutical development, selecting the correct synthetic intermediates and reference standards is paramount to ensuring the safety, efficacy, and yield of active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of Enalaprilat tert-Butyl Ester (CAS No. 674796-29-3) against alternative protecting group strategies (such as benzyl esters). It also details the critical metrics required in a high-quality Certificate of Analysis (CoA) and outlines self-validating experimental protocols for its application.

Mechanistic Context: Enalaprilat and ACE Inhibition

To understand the stringent CoA requirements for Enalaprilat intermediates, we must first look at the biological target. Enalaprilat is the active, dicarboxylic acid metabolite of the prodrug Enalapril[1]. It functions as a potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE), a metalloprotease central to the Renin-Angiotensin-Aldosterone System (RAAS)[1][2].

Enalaprilat binds directly to the zinc ion in the active site of ACE, preventing the cleavage of the decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II[2]. Because the stereochemistry and purity of the dipeptide core are critical for this zinc-binding interaction, any impurities carried over from synthetic intermediates (like the tert-butyl ester) can drastically reduce the API's clinical efficacy.

RAAS_Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Renin->AngI AngII Angiotensin II (Active Pressor) AngI->AngII Cleaved by ACE ACE (Kininase II) ACE->AngII Enalaprilat Enalaprilat (Active Inhibitor) Enalaprilat->ACE Competitive Inhibition

Caption: The RAAS pathway and the competitive inhibitory action of Enalaprilat on ACE.

Comparative Analysis: tert-Butyl Ester vs. Benzyl Ester

During the synthesis of Enalaprilat analogs, the coupling of the dipeptide core (L-alanyl-L-proline) with an


-keto acid requires the protection of the terminal carboxylate[1]. The two most common strategies are tert-Butyl esterification  and Benzyl esterification .

The tert-Butyl ester is objectively superior in specific synthetic workflows due to its unique deprotection mechanism and steric profile.

Specification / ParameterEnalaprilat tert-Butyl EsterEnalaprilat Benzyl EsterAnalytical & Synthetic Rationale
Deprotection Mechanism Acidolysis (e.g., TFA/DCM)Hydrogenolysis (Pd/C, H

)
Acidolysis avoids the use of heavy metals (Palladium), eliminating the need for rigorous ICP-MS metal scavenging in the final API.
Steric Hindrance High (Bulky t-butyl group)ModerateThe bulky t-butyl group prevents unwanted nucleophilic attacks on the carboxylate during aggressive peptide coupling steps.
Standard CoA Purity

96.5% (HPLC)

95.0% (HPLC)
High purity standards (3[3]) are required to prevent the propagation of diketopiperazine degradation products.
Moisture Sensitivity LowModerateThe hydrophobic nature of the t-butyl group provides better shelf-stability against ambient hydrolysis compared to benzyl esters.

Certificate of Analysis (CoA) Specifications

When sourcing Enalaprilat tert-Butyl Ester as a reference standard from authoritative providers like 4[4] or 3[3], the CoA must validate structural identity and chromatographic purity. A standard CoA for this compound (CAS No. 674796-29-3) will confirm a molecular weight of 404.50 g/mol and demand an HPLC purity of


 96.5%[3].

CoA_Analytical_Workflow Sample Enalaprilat t-Butyl Ester Batch Sample Prep Sample Preparation (Acetonitrile/Water) Sample->Prep HPLC RP-HPLC Analysis (C18, Acidic Mobile Phase) Prep->HPLC Det UV Detection (210 nm) HPLC->Det Data Chromatogram Integration (Purity >96.5%) Det->Data CoA Certificate of Analysis Generation Data->CoA

Caption: Step-by-step analytical workflow for generating a Certificate of Analysis via RP-HPLC.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only outline the steps but explain the chemical causality behind the methodologies used to generate and utilize CoA-grade Enalaprilat tert-Butyl Ester.

Protocol 1: RP-HPLC Purity Validation (Analytical CoA Generation)

Objective: Quantify the purity of Enalaprilat tert-Butyl Ester to ensure it meets the


 96.5% specification.
  • Step 1: Mobile Phase Preparation

    • Action: Prepare Mobile Phase A (0.1% Trifluoroacetic Acid in Milli-Q Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: Enalaprilat tert-butyl ester contains a secondary amine and a free carboxylic acid on the proline moiety. Without an acidic modifier like TFA, the carboxylate will ionize at neutral pH, leading to severe peak tailing and poor resolution on a hydrophobic C18 stationary phase. TFA acts as an ion-pairing agent, ensuring sharp, symmetrical peaks.

  • Step 2: Sample Preparation

    • Action: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Step 3: System Suitability Test (Self-Validation Step)

    • Action: Inject a System Suitability Test (SST) solution containing the target API and a known degradation standard (e.g., Enalapril Diketopiperazine Acid).

    • Causality: The analytical run is only considered valid if the resolution (

      
      ) between the tert-butyl ester and the diketopiperazine impurity is 
      
      
      
      . This self-validating step proves the column and gradient are capable of distinguishing the target from its primary degradation product, ensuring the final purity metric on the CoA is trustworthy.
  • Step 4: Execution & Integration

    • Action: Run a gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min, monitoring UV absorbance at 210 nm. Integrate the main peak area against total peak area.

Protocol 2: Acidolytic Deprotection (Synthetic Application)

Objective: Convert CoA-certified Enalaprilat tert-Butyl Ester into fully active Enalaprilat.

  • Step 1: Acidic Cleavage

    • Action: Dissolve 1.0 g of Enalaprilat tert-Butyl Ester in 10 mL of Dichloromethane (DCM). Add 10 mL of Trifluoroacetic Acid (TFA) and 0.5 mL of Triisopropylsilane (TIPS). Stir at room temperature for 2 hours.

    • Causality: The tert-butyl ester is cleaved via an

      
       mechanism, generating a highly reactive tert-butyl carbocation. If left unchecked, this cation can re-alkylate the secondary amine or the phenyl ring of the molecule. TIPS is added as a carbocation scavenger; it irreversibly donates a hydride to trap the tert-butyl cation, driving the reaction to completion and preventing the formation of alkylated impurities.
      
  • Step 2: Reaction Monitoring (Self-Validation Step)

    • Action: Monitor the reaction via LC-MS until the starting material mass (

      
       405) completely disappears, replaced by the product mass (
      
      
      
      349).
    • Causality: Because the tert-butyl group adds significant hydrophobicity, the starting material and the fully deprotected Enalaprilat have drastically different retention times. A complete shift in the chromatogram validates that the acidolysis has reached 100% conversion before proceeding to the quench step, preventing mixed-batch contamination.

  • Step 3: Isolation

    • Action: Evaporate the volatiles under reduced pressure, triturate the resulting oil with cold diethyl ether, and filter the precipitated Enalaprilat diacid.

References

  • Clearsynth.Enalaprilat tert-Butyl Ester | CAS No. 674796-29-3.
  • Benchchem.Enalaprilat Structure-Activity Relationship: A Deep Dive into ACE Inhibition.
  • SciELO.Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs.
  • LGC Standards.Enalaprilat tert-Butyl Ester.

Sources

Comparative

Enalaprilat tert-Butyl Ester vs. Enalapril-d5 tert-Butyl Ester for mass spec

LC-MS/MS Comparison Guide: Enalaprilat tert-Butyl Ester vs. Enalapril-d5 tert-Butyl Ester Accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of angiotensin-converting enzyme (ACE) inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Comparison Guide: Enalaprilat tert-Butyl Ester vs. Enalapril-d5 tert-Butyl Ester

Accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of angiotensin-converting enzyme (ACE) inhibitors is foundational to pharmacokinetic studies and pharmaceutical impurity profiling[1]. When developing assays for enalapril derivatives, researchers frequently compare unlabeled reference standards against deuterated counterparts.

This guide provides an objective, mechanistic comparison between Enalaprilat tert-Butyl Ester (the target analyte/intermediate) and Enalapril-d5 tert-Butyl Ester (commonly selected as an internal standard), highlighting a critical structural divergence that impacts chromatographic performance and matrix effect correction.

Chemical Profiling & The "Analog IS" Dilemma

A common pitfall in LC-MS/MS assay development is assuming that Enalapril-d5 tert-Butyl Ester is the exact deuterated isotopologue of Enalaprilat tert-Butyl Ester. It is not.

  • Enalaprilat tert-Butyl Ester (The Analyte): High-resolution mass spectrometry libraries confirm this compound has a molecular formula of C₂₂H₃₂N₂O₅[2]. It is a mono-ester, possessing a tert-butyl ester group on one end and a free, highly polar carboxylic acid on the other.

  • Enalapril-d5 tert-Butyl Ester (The IS): This compound (C₂₄H₃₁D₅N₂O₅) is derived from enalapril[3]. Because enalapril is already a monoethyl ester[4], adding a tert-butyl group creates a highly lipophilic di-ester (containing both an ethyl ester and a tert-butyl ester).

The Causality of Chromatographic Shift: Because the D5 compound retains the ethyl ester group, its LogP (lipophilicity) is significantly higher than that of the free-acid-containing Enalaprilat tert-Butyl Ester. On a standard C18 reversed-phase column, the D5 compound will elute later. Therefore, Enalapril-d5 tert-Butyl Ester functions as an analog internal standard rather than a true Stable Isotope-Labeled Internal Standard (SIL-IS). It will not perfectly co-elute with the analyte, exposing the assay to differential ion suppression.

Chromatography A Sample Injection (Plasma Extract) B C18 Reversed-Phase Column A->B C Enalaprilat tert-Butyl Ester (Elutes Earlier: Free Acid) B->C Lower LogP D Enalapril-d5 tert-Butyl Ester (Elutes Later: Diester) B->D Higher LogP E Matrix Effect Zone 1 (Ion Suppression Risk) C->E F Matrix Effect Zone 2 (Different Suppression Profile) D->F

Differential retention of analyte and analog IS on C18 columns alters matrix effect profiles.

Comparative Performance Data

To design a robust assay, the structural and performance metrics of both compounds must be mapped against their intended roles.

ParameterEnalaprilat tert-Butyl EsterEnalapril-d5 tert-Butyl Ester
Primary Application Target Analyte / Synthetic IntermediateAnalog Internal Standard (IS)
Chemical Formula C₂₂H₃₂N₂O₅[2]C₂₄H₃₁D₅N₂O₅[3]
Molecular Weight 404.5 g/mol 437.6 g/mol [3]
Structural Class Mono-ester (Free carboxylic acid)Di-ester (Ethyl + tert-Butyl ester)
Chromatographic Behavior Elutes earlier (Lower LogP)Elutes later (Higher LogP)
Matrix Effect Correction Subject to uncorrected ion suppressionPartial (Requires matrix mapping validation)

Self-Validating LC-MS/MS Protocol

Because the analyte and the analog IS do not co-elute, standard quantification protocols are insufficient. The following methodology utilizes Solid Phase Extraction (SPE)[5] and incorporates a mandatory self-validating post-column infusion step to guarantee trustworthiness.

Step 1: Solid Phase Extraction (SPE)

Causality: Enalapril derivatives contain basic secondary amines within their alanyl-proline linkage, making mixed-mode or reverse-phase SPE ideal for isolating them from complex plasma proteins[5].

  • Spike: Aliquot 200 µL of human plasma. Add 10 µL of Enalapril-d5 tert-Butyl Ester working IS solution[5].

  • Condition: Pass 1 mL of methanol followed by 1 mL of LC-MS grade water through a 10 mg/1 mL SOLA SPE cartridge[5].

  • Load: Apply the spiked plasma sample and allow it to flow under gravity[5].

  • Wash: Remove polar interferences by washing with 200 µL of 0.1% formic acid in water[5].

  • Elute: Release the analytes using 2 × 200 µL of 2% ammonia solution in methanol[5]. (Causality: The basic ammonia deprotonates the secondary amine, breaking ionic interactions with the sorbent).

  • Reconstitute: Dry the eluate under nitrogen and reconstitute in 200 µL of 90:10 (v/v) water/methanol[5]. Sonicate for 5 minutes.

Step 2: Chromatographic Separation
  • Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.9 µm)[6].

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes.

Step 3: Self-Validation (Matrix Effect Mapping)

Causality: To prove the analog IS can accurately correct for the analyte, you must map the ion suppression landscape.

  • Perform a post-column infusion of a neat standard mixture of both compounds into the MS source.

  • Simultaneously inject a blank plasma extract (processed via Step 1) through the LC column.

  • Monitor the baseline for suppression dips. If the suppression magnitude at the retention time of the analyte differs from the retention time of the IS by >15%, adjust the gradient to shift both peaks into a "matrix-free" zone.

Biological Context: ACE Inhibition Pathway

Understanding the metabolic trajectory of these compounds is crucial for in vivo studies. Enalapril is a prodrug that requires hepatic hydrolysis to become the active diacid, enalaprilat, which subsequently blocks the conversion of Angiotensin I to Angiotensin II[1][4].

Pathway Prodrug Enalapril (Prodrug) Esterase Hepatic Esterases (Hydrolysis) Prodrug->Esterase Active Enalaprilat (Active Metabolite) Esterase->Active ACE Angiotensin-Converting Enzyme (ACE) Active->ACE Inhibits AngII Angiotensin II (Vasoconstrictor) ACE->AngII Blocked by Enalaprilat AngI Angiotensin I AngI->ACE BP Blood Pressure Reduction AngII->BP Decreased levels lead to

Enalapril metabolic activation and subsequent ACE inhibition signaling pathway.

Conclusion

While Enalapril-d5 tert-Butyl Ester is a highly pure and stable reference material[3][7], its structural identity as a di-ester means it functions as an analog internal standard when quantifying the mono-ester Enalaprilat tert-Butyl Ester. Researchers must actively validate their chromatographic gradients to ensure differential matrix effects do not compromise assay accuracy.

References

  • Ghosh, C., et al. "LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects." National Institutes of Health (PMC).[Link]

  • Thermo Fisher Scientific. "LC-MS-MS Method for the Determination of Enalapril and Enalaprilat fro Human Plasma Using SOLA." Chromatography Online.[Link]

  • Pharmaffiliates. "Enalapril-d5 tert-Butyl Ester Reference Standard." Pharmaffiliates.[Link]

  • SCIEX. "SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle." SCIEX.[Link]

Sources

Validation

Analytical Strategies for Confirming the Identity of Enalaprilat tert-Butyl Ester Degradants: A Comparative Guide

As drug development pipelines become increasingly stringent, the precise identification and control of drug impurities and degradants is paramount. Enalaprilat tert-Butyl Ester is a critical intermediate and potential im...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent, the precise identification and control of drug impurities and degradants is paramount. Enalaprilat tert-Butyl Ester is a critical intermediate and potential impurity in the synthesis of enalapril and related angiotensin-converting enzyme (ACE) inhibitors. Due to its structural liabilities, it is highly susceptible to environmental stress, degrading into specific pharmacologically active or toxic byproducts.

This guide objectively compares the analytical technologies used to confirm the identity of these degradants, providing researchers with field-proven, self-validating experimental protocols and mechanistic insights.

Mechanistic Profiling of Degradation Pathways

To select the appropriate analytical technology, one must first understand the causality behind the degradation of Enalaprilat tert-Butyl Ester. The molecule contains two primary sites of instability: the tert-butyl ester linkage and the secondary amine of the alanyl-proline moiety.

Depending on the microenvironmental pH and temperature, the compound undergoes two divergent, predictable degradation pathways[1]:

  • Hydrolytic De-esterification (Pathway A): Under alkaline stress, hydroxide ions nucleophilically attack the ester carbonyl. The bulky tert-butyl group is displaced, yielding Enalaprilat (the active diacid)[2][3].

  • Intramolecular Cyclization (Pathway B): Under acidic conditions or elevated temperatures, the secondary amine attacks the ester carbonyl. This intramolecular reaction forms a thermodynamically stable, six-membered Diketopiperazine (DKP) derivative[4]. DKP formation is a critical quality attribute (CQA) failure, as DKP derivatives often exhibit distinct toxicity profiles[5].

Pathway A Enalaprilat tert-Butyl Ester (Parent / Impurity) B Enalaprilat (Diacid Degradant) A->B Alkaline Hydrolysis (pH > 7) C Diketopiperazine (DKP) (Cyclized Degradant) A->C Intramolecular Cyclization (Acidic Stress / Heat) B->C Dehydration / Cyclization (High Heat)

Figure 1: Divergent degradation pathways of Enalaprilat tert-Butyl Ester based on environmental stress.

Objective Comparison of Analytical Technologies

Confirming the identity of these degradants requires distinguishing between structurally similar molecules (e.g., differentiating the parent ester from the DKP cyclized product, which involves a mass shift and loss of the tert-butanol group). Below is an objective comparison of the three primary analytical alternatives.

Table 1: Performance Comparison of Analytical Alternatives
Feature / MetricHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Case Routine quantification and purity testing[2].Definitive structural identification and trace analysis[6].Absolute structural elucidation of unknown isomers.
Specificity Low: Relies solely on retention time (RT).High: Uses exact mass (m/z) and unique fragmentation patterns[7].Very High: Maps exact atomic connectivity.
Sensitivity (LOD) ~0.1 - 0.5 µg/mL[8]~0.08 - 1.0 ng/mL[7][9]~10 - 50 µg/mL (Requires high sample concentration).
Reference Standard Requires isolated standards for every degradant.Not strictly required for initial identification (predictable MRM).Requires highly purified, isolated degradant fractions.
Throughput High (10-15 min per run).High (3-5 min per run)[6].Low (Hours per sample, extensive prep).
Verdict Best for QA/QC release testing after the pathway is known.The Gold Standard for identifying and confirming degradants.Best for novel, unprecedented degradation products.

Experimental Protocols: LC-MS/MS Identification Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates mass balance checks and un-stressed controls to guarantee that the observed degradants are true sample constituents and not artifacts generated within the high-temperature electrospray ionization (ESI) source.

Phase 1: Controlled Forced Degradation

Causality Check: By isolating stress vectors (acid vs. base), we force specific mechanistic pathways, allowing us to validate the predictive degradation model.

  • Acidic Stress (DKP Promotion): Dissolve 1.0 mg/mL of Enalaprilat tert-Butyl Ester in 0.1 N HCl. Incubate at 80°C for 24 hours[3].

  • Alkaline Stress (Enalaprilat Promotion): Dissolve 1.0 mg/mL of the parent compound in 0.1 N NaOH. Incubate at 80°C for 4 hours (hydrolysis occurs much faster than cyclization)[2][3].

  • Sample Quenching (Critical Step): Immediately neutralize the stressed samples to pH 7.0 using equimolar NaOH or HCl. Why? Failing to quench the reaction will lead to continued degradation inside the autosampler vial, skewing quantitative mass balance.

  • Dilution: Dilute the quenched samples 1:100 in the initial mobile phase (90:10 Water:Methanol) to prevent MS detector saturation.

Phase 2: LC-MS/MS Acquisition Parameters
  • Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.9 µm particle size) to ensure sharp peak shapes and rapid separation[7][10].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Promotes protonation for ESI+ mode)[6].

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization in Positive mode (ESI+). Source temperature: 550°C[6].

Workflow N1 1. Forced Degradation (Isolate Stress Vectors) N2 2. pH Quenching (Halt Kinetics) N1->N2 N3 3. LC-MS/MS Analysis (ESI+, MRM Mode) N2->N3 N4 4. Mass Balance Validation (Sum of Peaks = 100%) N3->N4

Figure 2: Self-validating experimental workflow for degradant identification.

Data Interpretation & Causality

The true power of LC-MS/MS lies in Multiple Reaction Monitoring (MRM). By analyzing the fragmentation of the precursor ions, we can definitively confirm the identity of the degradants without ambiguity[6][7].

Table 2: Predictive MRM Transitions for Degradant Confirmation
CompoundMonoisotopic MassPrecursor Ion [M+H]+Primary Product Ion (Fragment)Mechanistic Rationale for Fragmentation
Enalaprilat tert-Butyl Ester 404.23m/z 405.2 m/z 234.2 Loss of the tert-butyl group and cleavage of the alanyl-proline bond.
Enalaprilat 348.17m/z 349.1 m/z 206.1 Cleavage of the amide bond between the phenylpropyl and alanyl-proline moieties[6][7].
Enalaprilat DKP (Acid) 330.16[11]m/z 331.2 m/z 257.1 The rigid diketopiperazine ring resists standard amide cleavage, resulting in distinct ring-opening fragments.

System Validation Check: When reviewing the chromatograms, the analyst must verify that the Enalaprilat DKP peak (m/z 331.2) is predominantly present in the acid-stressed sample, while the Enalaprilat peak (m/z 349.1) dominates the base-stressed sample[1][3]. If DKP is found in the un-stressed control vial, the ESI source temperature (550°C) may be too high, causing artifactual thermal cyclization during ionization. Lowering the source temperature to 400°C will validate whether the DKP is a true formulation degradant or an analytical artifact.

References

  • Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. SciELO. Available at: [Link]

  • Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. PubMed / NIH. Available at:[Link]

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. PubMed / NIH. Available at:[Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. OMICS International. Available at:[Link]

  • Enalapril Diketopiperazine Acid | C18H22N2O4 | CID 71316330. PubChem - NIH. Available at:[Link]

  • LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. PMC / NIH. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalaprilat tert-Butyl Ester
Reactant of Route 2
Enalaprilat tert-Butyl Ester
© Copyright 2026 BenchChem. All Rights Reserved.